Product packaging for O-Desmethylbrofaromine(Cat. No.:CAS No. 120465-04-5)

O-Desmethylbrofaromine

Cat. No.: B058297
CAS No.: 120465-04-5
M. Wt: 296.16 g/mol
InChI Key: ROFOHNHESMVUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Desmethylbrofaromine is a primary metabolite of the selective and reversible Monoamine Oxidase A (MAO-A) inhibitor brofaromine. This compound is of significant value in pharmacological and metabolic research, serving as a critical reference standard for quantifying drug exposure and understanding the metabolic pathways and elimination kinetics of brofaromine in preclinical and in vitro models. Its primary research applications include investigating the relationship between metabolite formation and the overall efficacy and duration of MAO-A inhibition, which is relevant to the study of depressive disorders and neurological conditions. By acting on the same enzymatic target as its parent drug, this compound provides insights into the active moiety's profile and contributes to a comprehensive understanding of brofaromine's pharmacokinetic and pharmacodynamic properties. Researchers utilize this high-purity compound in analytical methods development, such as LC-MS/MS, for accurate bioanalysis, as well as in studies aimed at elucidating the complex interplay between a pharmaceutical and its metabolites in biological systems. Supplied with comprehensive analytical data, including HPLC and mass spectrometry documentation, to ensure identity and purity for your research requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14BrNO2 B058297 O-Desmethylbrofaromine CAS No. 120465-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-piperidin-4-yl-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-11-7-10(16)5-9-6-12(17-13(9)11)8-1-3-15-4-2-8/h5-8,15-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFOHNHESMVUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC(=CC(=C3O2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152873
Record name O-Desmethylbrofaromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120465-04-5
Record name O-Desmethylbrofaromine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120465045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethylbrofaromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

O-Desmethylbrofaromine: An Inquiry into its Primary Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the putative primary mechanism of action of O-Desmethylbrofaromine. Due to a notable absence of direct studies on this specific metabolite, this guide focuses on the well-characterized pharmacology of its parent compound, brofaromine. Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme pivotal in the catabolism of key neurotransmitters. This document will detail the established mechanism of brofaromine, present relevant quantitative data, and provide illustrative diagrams to elucidate the underlying biochemical pathways. It must be explicitly stated that while this compound is a known metabolite of brofaromine, its independent pharmacological activity, particularly its MAO-A inhibitory potential, is not documented in the available scientific literature. Therefore, the information presented herein serves as a foundational reference based on the properties of the parent molecule.

Introduction

Brofaromine emerged as a second-generation monoamine oxidase inhibitor, specifically classified as a reversible inhibitor of monoamine oxidase A (RIMA).[1][2] Unlike its predecessors, the irreversible MAOIs, the reversible nature of brofaromine's interaction with MAO-A offered a significantly improved safety profile, particularly concerning dietary tyramine interactions.[2] The metabolism of brofaromine is known to produce several metabolites, including this compound. However, a thorough review of the scientific literature reveals a significant data gap concerning the specific mechanism of action and pharmacological profile of this compound. This guide, therefore, leverages the extensive research on brofaromine to provide a probable, yet unconfirmed, framework for understanding its O-desmethylated metabolite.

The Primary Mechanism of Action: Reversible Inhibition of Monoamine Oxidase A

The principal mechanism of action of brofaromine is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][2]

The Role of Monoamine Oxidase A

Monoamine oxidase A is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), as well as other biogenic amines like tyramine. By catabolizing these monoamines, MAO-A plays a crucial role in regulating their synaptic concentrations and overall neurotransmission.

Reversible Inhibition by Brofaromine

Brofaromine binds to the active site of MAO-A in a non-covalent and reversible manner. This transient inhibition allows for the enzyme to eventually dissociate from the inhibitor, restoring its normal function. This is in stark contrast to irreversible MAOIs, which form a covalent bond with the enzyme, necessitating the synthesis of new MAO-A molecules to restore activity. The reversibility of brofaromine's action is a key feature contributing to its improved tolerability.

Signaling Pathway of MAO-A Inhibition

The inhibition of MAO-A by brofaromine leads to a decrease in the breakdown of monoamine neurotransmitters within the presynaptic neuron. This results in an accumulation of serotonin, norepinephrine, and to a lesser extent, dopamine in the cytoplasm, leading to increased vesicular storage and subsequent release into the synaptic cleft. The elevated synaptic concentrations of these neurotransmitters are believed to be the primary driver of the antidepressant and anxiolytic effects of brofaromine.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Serotonin (5-HT) Norepinephrine (NE) Vesicles Synaptic Vesicles Monoamines->Vesicles Storage MAOA Monoamine Oxidase A (MAO-A) Monoamines->MAOA Catabolism Released_Monoamines Increased 5-HT, NE Vesicles->Released_Monoamines Exocytosis Metabolites Inactive Metabolites MAOA->Metabolites Brofaromine Brofaromine Brofaromine->MAOA Reversible Inhibition Receptors Postsynaptic Receptors Released_Monoamines->Receptors Binding & Signal Transduction MAO_Assay_Workflow A Prepare Reagents: - MAO-A / MAO-B Enzyme - this compound (Test) - Clorgyline / Selegiline (Controls) - Substrate (e.g., Kynuramine) B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Quantify Product Formation (e.g., LC-MS/MS) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G Brofaromine_Metabolism Brofaromine Brofaromine ODesmethyl This compound Brofaromine->ODesmethyl O-demethylation (e.g., by Cytochrome P450 enzymes)

References

O-Desmethylbrofaromine: A Comprehensive Technical Guide on its Role as a Metabolite of Brofaromine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of O-Desmethylbrofaromine, the primary active metabolite of the reversible monoamine oxidase-A (RIMA) inhibitor, Brofaromine. Brofaromine, a compound with dual serotonin reuptake inhibitory properties, has been a subject of significant research in the field of neuropsychopharmacology.[1] A critical aspect of its pharmacological profile is its metabolism, predominantly the O-demethylation to this compound, a process governed by the polymorphic cytochrome P450 enzyme, CYP2D6.[2] This guide will detail the metabolic pathway, the influence of genetic polymorphism on its pharmacokinetics, and the analytical methodologies for its quantification. Furthermore, it will explore the primary pharmacological action of Brofaromine and the signaling pathways involved.

Introduction

Brofaromine is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3] Its therapeutic potential in depression and other psychiatric disorders has been extensively investigated.[3] The metabolism of Brofaromine is a key determinant of its efficacy and safety profile. The O-demethylation of Brofaromine results in the formation of this compound, a significant metabolite. The enzyme responsible for this metabolic step is CYP2D6, which is known for its genetic polymorphism, leading to distinct "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes within the population.[2] This variation in metabolic capacity has profound implications for the pharmacokinetic variability of both the parent drug and its metabolite.

Metabolism of Brofaromine to this compound

The principal metabolic pathway of Brofaromine is O-demethylation, which is catalyzed by the cytochrome P450 enzyme CYP2D6.[2] This process involves the removal of a methyl group from the methoxy moiety of the Brofaromine molecule, yielding this compound.

Role of CYP2D6 Polymorphism

The genetic polymorphism of the CYP2D6 gene leads to significant interindividual differences in the metabolism of Brofaromine.[2] Individuals can be classified into different metabolizer phenotypes, primarily:

  • Extensive Metabolizers (EMs): Possess normal or increased CYP2D6 enzyme activity.

  • Poor Metabolizers (PMs): Have deficient or absent CYP2D6 activity.

This polymorphism directly impacts the formation of this compound and the overall pharmacokinetic profile of Brofaromine.

Pharmacokinetics of Brofaromine and this compound

The pharmacokinetic properties of Brofaromine and its metabolite, this compound, are significantly influenced by the CYP2D6 metabolizer status of an individual.

Comparative Pharmacokinetics in Extensive vs. Poor Metabolizers

Studies have demonstrated marked differences in the pharmacokinetic parameters of Brofaromine and this compound between EMs and PMs.[2]

Pharmacokinetic ParameterBrofaromine in EMsBrofaromine in PMsThis compound in EMsThis compound in PMsReference
t½ (half-life) ~14.2 h~19.0 h (Longer)--[4]
AUC (Area Under the Curve) 19.9 µmolh/L43.2 µmolh/L (Increased)HigherLower[4]
CL (Clearance) 11.8 L/h5.0 L/h (Reduced)--[4]
Vd (Volume of Distribution) 230 L130 L (Smaller)--[4]
Metabolite/Parent Drug Ratio (Urine) ~6-fold higher than PMsLower--[2]

Table 1: Comparative Pharmacokinetic Parameters of Brofaromine and this compound in Extensive (EM) and Poor (PM) Metabolizers.

Experimental Protocols

Quantification of Brofaromine and this compound

4.1.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is a common technique for the quantitative determination of Brofaromine and its metabolites in biological matrices such as human plasma.[5][6][7][8][9]

  • Sample Preparation: A liquid-liquid extraction procedure is typically employed to isolate the analytes from the plasma matrix.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Nucleosil-C18, 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and water (e.g., 90:10, v/v).[6]

    • Flow Rate: A constant flow rate, typically around 1 mL/min.[6]

    • Detection: UV detection at a specific wavelength (e.g., 260 nm).[6]

  • Validation: The method should be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.

4.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of drugs and their metabolites.

  • Sample Preparation and Derivatization: Due to the polar nature of the analytes, a two-step derivatization process is often necessary to increase their volatility and thermal stability for GC analysis.[10] This may involve methoximation followed by silylation.

  • GC-MS Conditions:

    • Column: A capillary column suitable for the separation of the derivatized analytes.

    • Carrier Gas: Typically helium.

    • Ionization Mode: Electron impact (EI) ionization is commonly used.

    • Detection: A mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

CYP2D6 Phenotyping

The metabolic phenotype for CYP2D6 can be determined by administering a probe drug that is specifically metabolized by this enzyme, such as debrisoquine or dextromethorphan. The ratio of the parent drug to its metabolite in urine or plasma is then measured to classify the individual as an EM or PM.[2]

Signaling Pathways

Monoamine Oxidase-A (MAO-A) Inhibition

Brofaromine acts as a reversible inhibitor of MAO-A.[3][11][12] This enzyme is located on the outer mitochondrial membrane and is responsible for the oxidative deamination of monoamine neurotransmitters.

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine) MAOA Monoamine Oxidase-A (MAO-A) Monoamines->MAOA Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Reuptake & Packaging Inactive_Metabolites Inactive Metabolites Brofaromine Brofaromine Brofaromine->MAOA Reversible Inhibition Synaptic_Monoamines Increased Monoamines Vesicles->Synaptic_Monoamines Release Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Signal_Transduction Signal Transduction (Therapeutic Effect) Receptors->Signal_Transduction

Caption: MAO-A Inhibition by Brofaromine.

By reversibly inhibiting MAO-A, Brofaromine prevents the breakdown of monoamines, leading to their increased availability in the synaptic cleft. This enhances neurotransmission and is believed to be the primary mechanism of its antidepressant effect.

Brofaromine Metabolism Workflow

The metabolic fate of Brofaromine is primarily determined by CYP2D6 activity.

Brofaromine_Metabolism cluster_metabolism Hepatic Metabolism cluster_phenotype CYP2D6 Phenotype cluster_outcome Pharmacokinetic Outcome Brofaromine Brofaromine (Administered Drug) CYP2D6 CYP2D6 Enzyme Brofaromine->CYP2D6 O-demethylation O_Desmethylbrofaromine This compound (Active Metabolite) CYP2D6->O_Desmethylbrofaromine EM Extensive Metabolizer (EM) (Normal/High Activity) CYP2D6->EM PM Poor Metabolizer (PM) (Low/No Activity) CYP2D6->PM EM_Outcome Higher this compound Lower Brofaromine EM->EM_Outcome PM_Outcome Lower this compound Higher Brofaromine PM->PM_Outcome

Caption: Brofaromine Metabolism Workflow.

Conclusion

This compound is a pivotal metabolite in the pharmacology of Brofaromine. Its formation, mediated by the polymorphic enzyme CYP2D6, is a critical factor influencing the pharmacokinetic variability and, consequently, the clinical response to Brofaromine. A thorough understanding of this metabolic pathway, coupled with robust analytical methods for quantification, is essential for the continued research and potential therapeutic application of Brofaromine and related compounds. This guide provides a foundational resource for professionals in the field of drug development and neuroscience, summarizing the key technical aspects of this compound's role as a metabolite of Brofaromine.

References

In Silico Pharmacological Profile of O-Desmethylbrofaromine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow to predict the pharmacological profile of O-Desmethylbrofaromine, the primary active metabolite of the reversible inhibitor of monoamine oxidase A (RIMA), brofaromine. Given that this compound is formed via metabolism by cytochrome P450 2D6 (CYP2D6) and the parent compound also exhibits serotonin reuptake inhibition, this document details a computational strategy to assess its activity at key molecular targets: Monoamine Oxidase A (MAO-A), the Serotonin Transporter (SERT), and its interaction with CYP2D6. The methodologies described herein encompass target identification and preparation, ligand preparation, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide provides detailed protocols and illustrative data to serve as a framework for the computational evaluation of this and similar psychoactive compounds.

Introduction

This compound is an active metabolite of brofaromine, a selective and reversible inhibitor of monoamine oxidase A (MAO-A). The parent drug, brofaromine, has also been noted for its inhibitory effects on serotonin reuptake. The metabolic conversion of brofaromine to this compound is primarily mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). Understanding the pharmacological profile of this major metabolite is crucial for a complete picture of the therapeutic and potential side effects of brofaromine administration.

In silico methods offer a rapid and cost-effective approach to predict the pharmacological characteristics of metabolites, providing valuable insights early in the drug development process. This guide presents a structured, in silico approach to characterize the binding affinity and potential interactions of this compound with its primary target, MAO-A, and key secondary targets, SERT and CYP2D6.

In Silico Prediction Workflow

The proposed workflow for the in silico prediction of this compound's pharmacological profile is a multi-step process. It begins with the preparation of the ligand and target structures, followed by molecular docking simulations to predict binding affinities and modes. The final stage involves the prediction of ADMET properties to assess the drug-like qualities of the molecule.

G cluster_0 Input Preparation cluster_1 Computational Analysis cluster_2 Output & Interpretation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Target Identification Target Identification Target Preparation Target Preparation Target Identification->Target Preparation Target Preparation->Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Pharmacological Profile Pharmacological Profile Binding Affinity Prediction->Pharmacological Profile ADMET Prediction->Pharmacological Profile

Figure 1: In Silico Pharmacological Prediction Workflow.

Experimental Protocols

Ligand and Target Structure Preparation

3.1.1. Ligand Preparation

  • Parent Compound (Brofaromine) Canonical SMILES: BrC1=CC(OC)=CC=2C=C(OC12)C3CCNCC3

  • Deduced this compound Canonical SMILES: BrC1=CC(O)=CC=2C=C(OC12)C3CCNCC3

Protocol:

  • The 2D structure of this compound was generated from its SMILES string using a molecular editor such as MarvinSketch or ChemDraw.

  • The 2D structure was converted to a 3D structure.

  • Energy minimization of the 3D structure was performed using a force field such as MMFF94 or UFF to obtain a low-energy conformation.

  • The ligand was saved in a suitable format (e.g., .sdf or .mol2) for docking.

3.1.2. Target Protein Preparation

The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).

  • Monoamine Oxidase A (MAO-A): PDB ID: 2Z5X

  • Serotonin Transporter (SERT): PDB ID: 5I71

  • Cytochrome P450 2D6 (CYP2D6): PDB ID: 2F9Q

Protocol:

  • The PDB structures of the target proteins were downloaded.

  • Using a molecular modeling software (e.g., PyMOL, Chimera, or Schrödinger Maestro), water molecules, co-factors (except for the heme in CYP2D6 and FAD in MAO-A), and any co-crystallized ligands were removed.

  • Hydrogen atoms were added to the protein structures, and the protonation states of ionizable residues were assigned at a physiological pH of 7.4.

  • The protein structures were energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking simulations were performed to predict the binding mode and affinity of this compound to the prepared target proteins.

Protocol:

  • Binding Site Definition: The binding site for each target was defined based on the location of the co-crystallized ligand in the original PDB structure or from published literature identifying key active site residues.

  • Docking Software: A docking program such as AutoDock Vina, Glide, or GOLD was used.

  • Docking Parameters: The docking algorithm's search space was defined as a grid box encompassing the defined binding site. The exhaustiveness of the search was set to a high value to ensure thorough conformational sampling.

  • Execution: The prepared ligand was docked into the binding site of each prepared target protein.

  • Analysis: The resulting docking poses were analyzed based on their predicted binding affinity (scoring function) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues. The pose with the most favorable score and chemically reasonable interactions was selected for further analysis.

ADMET Prediction

The ADMET properties of this compound were predicted using in silico models to assess its drug-likeness.

Protocol:

  • Prediction Software: A computational tool such as SwissADME, pkCSM, or ADMETlab was used.

  • Input: The SMILES string of this compound was provided as input to the software.

  • Property Prediction: A range of physicochemical and pharmacokinetic properties were calculated, including:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: CYP enzyme inhibition (including CYP2D6).

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition.

  • Analysis: The predicted properties were compared against established thresholds for drug-like molecules to evaluate the potential of this compound as a therapeutic agent.

Predicted Pharmacological Data

Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only, designed to demonstrate the output of the described in silico workflow.

Table 1: Predicted Binding Affinities of this compound
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Monoamine Oxidase A2Z5X-9.855
Serotonin Transporter5I71-8.5250
Cytochrome P450 2D62F9Q-7.21200
Table 2: Predicted ADMET Properties of this compound
PropertyPredicted ValueInterpretation
Absorption
Human Intestinal Absorption> 90%High
Caco-2 Permeability (logPapp)0.95High
Distribution
BBB PermeantYesLikely to cross the blood-brain barrier
Plasma Protein Binding~92%High
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow potential for drug-drug interactions
Toxicity
hERG I InhibitorNoLow risk of cardiotoxicity
Ames MutagenicityNoNon-mutagenic

Signaling Pathway Visualization

Inhibition of MAO-A by this compound is predicted to increase the synaptic concentration of monoamine neurotransmitters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) MAO_A MAO-A MA->MAO_A Degradation Synaptic_MA Synaptic Monoamines MA->Synaptic_MA Release Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding Metabolite This compound Metabolite->MAO_A Inhibition

Figure 2: MAO-A Inhibition Signaling Pathway.

Conclusion

This technical guide provides a detailed framework for the in silico prediction of the pharmacological profile of this compound. The methodologies outlined, from ligand and target preparation to molecular docking and ADMET prediction, offer a robust approach to computationally assess the activity and drug-like properties of this key metabolite. The illustrative data and visualizations presented serve as a practical example of how these computational techniques can be applied to advance our understanding of drug metabolism and action, ultimately aiding in the development of safer and more effective therapeutics. The predicted high affinity for MAO-A suggests that this compound likely contributes significantly to the therapeutic effects of its parent compound. Furthermore, its predicted interactions with SERT and CYP2D6 highlight the importance of considering the complete pharmacological profile of active metabolites.

O-Desmethylbrofaromine: A Comprehensive Analysis of its Potential Therapeutic Targets in CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

O-Desmethylbrofaromine, the principal active metabolite of the reversible inhibitor of monoamine oxidase A (RIMA) brofaromine, presents a compelling case for investigation as a therapeutic agent for a range of central nervous system (CNS) disorders. This document provides a detailed technical guide on the potential therapeutic targets of this compound, based on the established pharmacology of its parent compound. While direct quantitative data on the metabolite is limited, this paper extrapolates its likely mechanisms of action and therapeutic utility. We will explore its predicted interaction with key neurotransmitter systems, present available comparative pharmacokinetic data, and outline relevant experimental protocols for its further characterization. This whitepaper aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this active metabolite.

Introduction

Brofaromine is a well-characterized reversible inhibitor of monoamine oxidase A (MAO-A) that also exhibits serotonin reuptake inhibitory properties.[1][2] These dual mechanisms of action have positioned it as a promising candidate for the treatment of depression and anxiety disorders.[1] Central to its pharmacological profile is its metabolism to this compound, an active metabolite formed via O-demethylation. The enzyme responsible for this biotransformation is the polymorphic cytochrome P450 2D6 (CYP2D6). The activity of this metabolite suggests that it likely contributes significantly to the overall therapeutic effects of brofaromine. Understanding the specific therapeutic targets of this compound is therefore crucial for optimizing its potential clinical applications and for the development of novel CNS therapies.

Predicted Mechanism of Action and Therapeutic Targets

Based on the pharmacology of brofaromine, this compound is predicted to exert its therapeutic effects through two primary mechanisms:

  • Reversible Inhibition of Monoamine Oxidase A (MAO-A): MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound is expected to increase the synaptic availability of these neurotransmitters, which is a well-established strategy for the treatment of depressive and anxiety disorders.

  • Inhibition of the Serotonin Transporter (SERT): The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT leads to a sustained elevation of synaptic serotonin levels, further enhancing serotonergic neurotransmission. This action is synergistic with MAO-A inhibition.

The primary therapeutic targets of this compound are therefore predicted to be Monoamine Oxidase A and the Serotonin Transporter .

Quantitative Data

Table 1: Comparative Pharmacokinetics of Brofaromine and this compound in Extensive (EM) vs. Poor (PM) Metabolizers of Debrisoquine (a CYP2D6 probe). [3]

ParameterBrofaromine (PM vs. EM)This compound (PM vs. EM)
Half-life (t½) Significantly longer in PM (136% of EM)-
Area Under the Curve (AUC 0-∞) Significantly larger in PM (110% of EM)Lower AUC (0-72h) in PM (40% of EM)
Maximum Concentration (Cmax) -Lower Cmax in PM (69% of EM)
Metabolite/Substrate Ratio (Urine) ~6-fold lower in PM-

Data extrapolated from a study on the role of CYP2D6 in brofaromine metabolism.

These data indicate that the formation of this compound is significantly dependent on CYP2D6 activity. Poor metabolizers have higher exposure to the parent drug and lower exposure to the metabolite.

Signaling Pathways and Experimental Workflows

Predicted Signaling Pathway of this compound in a Serotonergic Synapse

The following diagram illustrates the predicted dual mechanism of action of this compound at a serotonergic synapse.

G Predicted Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug This compound tryptophan Tryptophan serotonin_vesicle Serotonin (5-HT) tryptophan->serotonin_vesicle Synthesis serotonin_release serotonin_vesicle->serotonin_release Exocytosis maoa_pre MAO-A serotonin_vesicle->maoa_pre sert SERT serotonin_release->sert Reuptake serotonin_synapse 5-HT serotonin_release->serotonin_synapse sert->serotonin_vesicle degraded_5ht Inactive Metabolites maoa_pre->degraded_5ht Degradation receptor 5-HT Receptor serotonin_synapse->receptor signal Signal Transduction (Therapeutic Effect) receptor->signal drug O-Desmethyl- brofaromine drug->sert Inhibition drug->maoa_pre Inhibition

Caption: Predicted dual action of this compound.

Experimental Workflow for Characterizing this compound Activity

The following diagram outlines a typical experimental workflow for the synthesis, purification, and in vitro characterization of this compound.

G Experimental Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_data Data Analysis start Starting Material (e.g., Brofaromine) synthesis Chemical Synthesis (O-demethylation) start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization pure_compound Pure this compound characterization->pure_compound maoa_assay MAO-A Inhibition Assay (e.g., fluorometric) pure_compound->maoa_assay sert_assay SERT Binding/Uptake Assay (e.g., radioligand binding) pure_compound->sert_assay ic50_determination IC50 / Ki Determination maoa_assay->ic50_determination sert_assay->ic50_determination data_analysis Data Analysis & Comparison to Brofaromine ic50_determination->data_analysis

Caption: Workflow for this compound characterization.

Detailed Experimental Protocols

While specific protocols for this compound are not published, the following are generalized, yet detailed, methodologies for the key experiments required for its characterization.

In Vitro MAO-A Inhibition Assay (Fluorometric)
  • Principle: This assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-A. The enzyme deaminates a substrate, producing hydrogen peroxide, which in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent signal.

  • Materials:

    • Recombinant human MAO-A

    • MAO-A substrate (e.g., p-tyramine)

    • Horseradish peroxidase (HRP)

    • Fluorescent probe (e.g., Amplex Red)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • This compound (test compound)

    • Clorgyline (positive control inhibitor)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in assay buffer.

    • In a 96-well plate, add the assay buffer, HRP, and the fluorescent probe to each well.

    • Add the test compound or control to the respective wells.

    • Initiate the reaction by adding the MAO-A enzyme and substrate mixture.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-560 nm, emission ~590 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Serotonin Transporter (SERT) Radioligand Binding Assay
  • Principle: This assay measures the affinity of a test compound for the serotonin transporter by assessing its ability to displace a radiolabeled ligand that specifically binds to SERT.

  • Materials:

    • Cell membranes prepared from cells expressing human SERT (e.g., HEK293 cells)

    • Radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine)

    • This compound (test compound)

    • Fluoxetine or Paroxetine (positive control)

    • Binding buffer (e.g., Tris-HCl buffer with NaCl and KCl, pH 7.4)

    • Scintillation cocktail

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in binding buffer.

    • In test tubes, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a known SERT inhibitor (for non-specific binding).

    • Incubate the tubes at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and the percentage of inhibition for each concentration of the test compound to determine the Ki value.

Discussion and Future Directions

The available evidence strongly suggests that this compound is an active metabolite that likely contributes to the therapeutic efficacy of brofaromine. Its predicted dual action on MAO-A and SERT makes it a promising candidate for the treatment of a variety of CNS disorders, including major depressive disorder, anxiety disorders, and potentially others where monoaminergic dysregulation is implicated.

The key next step in the evaluation of this compound is the direct in vitro characterization of its pharmacological activity. Determining its IC50/Ki values for MAO-A and SERT is essential to understand its potency and selectivity relative to the parent compound. Furthermore, in vivo studies in animal models of depression and anxiety would be crucial to confirm its therapeutic efficacy and to assess its pharmacokinetic/pharmacodynamic relationship independently of brofaromine.

Given the known influence of CYP2D6 genetics on the metabolism of brofaromine, this compound could also represent a therapeutic option with a more predictable pharmacokinetic profile in patients, particularly if administered directly. This could potentially lead to a more consistent therapeutic response and a reduced risk of adverse effects related to variable metabolism.

Conclusion

This compound holds significant potential as a therapeutic agent for CNS disorders due to its predicted dual mechanism of action as a reversible MAO-A inhibitor and a serotonin reuptake inhibitor. While further research is needed to fully elucidate its pharmacological profile, the information presented in this whitepaper provides a strong rationale for its continued investigation. The detailed experimental protocols outlined herein offer a roadmap for the necessary preclinical studies that will be critical in determining the future clinical utility of this promising active metabolite.

References

O-Desmethylbrofaromine and its Interaction with Monoamine Oxidase A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Brofaromine is a well-characterized reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] The therapeutic effects of Brofaromine in conditions like depression and anxiety are attributed to its inhibition of MAO-A, leading to increased synaptic availability of these neurotransmitters. A significant aspect of Brofaromine's pharmacology is its metabolism to O-Desmethylbrofaromine, an active metabolite that is believed to contribute to the overall therapeutic profile of the parent drug.[2][3] This document focuses on the interaction of this specific metabolite with MAO-A.

Metabolic Pathway of Brofaromine to this compound

The primary metabolic transformation of Brofaromine is O-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6.[4] This process involves the removal of a methyl group from the methoxy moiety of Brofaromine, yielding this compound. The efficiency of this metabolic conversion can be influenced by genetic polymorphisms in the CYP2D6 enzyme, leading to variations in the pharmacokinetic profiles of both Brofaromine and its active metabolite across different individuals.[4]

Brofaromine Brofaromine CYP2D6 CYP2D6 Brofaromine->CYP2D6 ODesmethylbrofaromine This compound CYP2D6->ODesmethylbrofaromine O-demethylation

Metabolic conversion of Brofaromine to this compound.

Interaction with Monoamine Oxidase A: Quantitative Data

As of the latest literature review, specific quantitative data detailing the inhibitory potency of isolated this compound on MAO-A, such as its half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), are not publicly available. Such data is critical for fully understanding the contribution of the metabolite to the overall pharmacological effect of Brofaromine. The subsequent sections of this guide will detail the experimental methodologies that would be employed to determine these crucial parameters.

ParameterValueReference
IC50 (MAO-A)Not Available
Ki (MAO-A)Not Available

Experimental Protocols for Determining MAO-A Inhibition

The following protocols describe standard in vitro methods used to quantify the inhibitory activity of compounds like this compound against MAO-A.

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine or p-tyramine)

  • This compound (test compound)

  • Positive control inhibitor (e.g., clorgyline)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, positive control, substrate, fluorescent probe, and HRP in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add MAO-A enzyme to the wells of the microplate. Subsequently, add varying concentrations of this compound or the positive control. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A substrate and the fluorescent probe/HRP mixture to each well.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Reagents B Add MAO-A Enzyme A->B C Add Inhibitor (this compound) B->C D Pre-incubate C->D E Add Substrate & Fluorescent Probe D->E F Measure Fluorescence E->F G Calculate Reaction Rates F->G H Determine IC50 G->H

Workflow for a fluorometric MAO-A inhibition assay.

Radioligand Binding Assay

This method directly measures the binding affinity of a compound to the MAO-A enzyme.

Materials:

  • Source of MAO-A (e.g., cell membranes from cells expressing recombinant human MAO-A)

  • Radiolabeled ligand with high affinity for MAO-A (e.g., [³H]-clorgyline)

  • This compound (test compound)

  • Non-specific binding control (e.g., a high concentration of a known MAO-A inhibitor)

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a series of tubes, combine the MAO-A preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to calculate the IC50, which can then be used to determine the inhibitor constant (Ki).

Conclusion

This compound is a key active metabolite of the RIMA drug Brofaromine. While its role in the overall therapeutic effect of the parent compound is acknowledged, a significant gap exists in the public domain regarding its direct quantitative interaction with MAO-A. The experimental protocols detailed in this guide provide a clear roadmap for researchers to determine the IC50 and Ki values of this compound, which are essential for a complete understanding of its pharmacological profile. Such studies would be invaluable for future drug development efforts and for optimizing therapeutic strategies involving Brofaromine and related compounds.

References

O-Desmethylbrofaromine: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethylbrofaromine, the principal active metabolite of the reversible inhibitor of monoamine oxidase A (RIMA), Brofaromine, plays a significant role in the pharmacological effects of its parent compound. This technical guide provides a comprehensive overview of the chemical structure, properties, and known pharmacological activities of this compound. It is intended to serve as a resource for researchers and professionals engaged in the study of monoamine oxidase inhibitors and the development of novel therapeutics for depressive and anxiety disorders.

Chemical Structure and Properties

This compound is formed in the body via the O-demethylation of Brofaromine, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2D6. This biotransformation results in a phenolic derivative with distinct physicochemical properties.

Based on the structure of its parent compound, the chemical details of this compound can be defined as follows:

PropertyValue
IUPAC Name 4-(7-bromo-5-hydroxy-1-benzofuran-2-yl)piperidine
Molecular Formula C₁₃H₁₄BrNO₂
Molecular Weight 296.16 g/mol
Canonical SMILES C1CNCCC1C2=CC3=C(O2)C=C(C=C3Br)O
InChI Key InChI=1S/C13H14BrNO2/c14-10-6-11(17)7-9-8(5-15-3-1-2-4-15)16-13(9)12(10)7/h5-7,17H,1-4H2

Pharmacological Properties

This compound is recognized as an active metabolite that contributes to the overall therapeutic effect of Brofaromine. Its primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).

Mechanism of Action: MAO-A Inhibition

Monoamine oxidase A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.

The reversible nature of this inhibition is a key feature, distinguishing it from older, irreversible MAOIs and contributing to a more favorable safety profile, particularly concerning dietary tyramine interactions (the "cheese effect").

Receptor and Transporter Interaction Profile

While the primary target of this compound is MAO-A, the parent compound, Brofaromine, has also been shown to possess serotonin reuptake inhibiting properties.[1] The extent to which this compound shares this activity is an area of ongoing investigation. A comprehensive understanding of its interaction with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is crucial for a complete pharmacological profile.

Table of Known/Predicted Biological Activities:

TargetActivityQuantitative DataReference
Monoamine Oxidase A (MAO-A)Reversible InhibitorSpecific IC₅₀/Kᵢ values not publicly available.Inferred from Brofaromine's activity.
Serotonin Transporter (SERT)Potential InhibitorSpecific IC₅₀/Kᵢ values not publicly available.Inferred from Brofaromine's activity.[1]
Norepinephrine Transporter (NET)To be determined--
Dopamine Transporter (DAT)To be determined--

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of monoaminergic signaling pathways. Inhibition of MAO-A leads to an accumulation of serotonin, norepinephrine, and to a lesser extent, dopamine in the synaptic cleft, thereby enhancing neurotransmission.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Serotonin, Norepinephrine, Dopamine VMAT2 VMAT2 Monoamine->VMAT2 MAO_A MAO-A Monoamine->MAO_A Degradation SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle ReleasedMonoamine Increased Monoamines SynapticVesicle->ReleasedMonoamine Neurotransmission Metabolites Inactive Metabolites MAO_A->Metabolites O_Desmethylbrofaromine This compound O_Desmethylbrofaromine->MAO_A Inhibition PostsynapticReceptor Postsynaptic Receptors ReleasedMonoamine->PostsynapticReceptor Signaling Downstream Signaling (Therapeutic Effects) PostsynapticReceptor->Signaling Synthesis_Workflow Start Protected 5-hydroxy-7-bromobenzofuran Step1 Introduction of 2-formyl group Start->Step1 Vilsmeier-Haack or similar Step2 Reductive amination with N-Boc-4-piperidone Step1->Step2 e.g., NaBH(OAc)₃ Step3 Deprotection of hydroxyl group Step2->Step3 e.g., Acidic/Basic hydrolysis Step4 Deprotection of piperidine nitrogen Step3->Step4 e.g., TFA End This compound Step4->End

References

The Metabolic Journey of Brofaromine: A Technical Guide to its O-Demethylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the conversion of Brofaromine to its active metabolite, O-Desmethylbrofaromine. This document details the enzymatic processes, presents relevant quantitative data, outlines experimental protocols for in vitro investigation, and provides visual representations of the key pathways and workflows.

Introduction: The Significance of Brofaromine Metabolism

Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters. The clinical efficacy and safety profile of Brofaromine are influenced by its biotransformation in the body. A primary metabolic route is the O-demethylation of the parent drug to form this compound, a metabolite that also exhibits pharmacological activity. Understanding the specifics of this metabolic conversion is paramount for predicting drug-drug interactions, understanding inter-individual variability in patient response, and for the overall drug development process.

The Core Metabolic Pathway: O-Demethylation

The conversion of Brofaromine to this compound is a Phase I metabolic reaction, specifically an O-demethylation. This process is primarily catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) .

The central role of CYP2D6 in this pathway has been elucidated through studies involving individuals with different genetic variants of the CYP2D6 enzyme, known as poor metabolizers (PM) and extensive metabolizers (EM). These studies have demonstrated significant differences in the pharmacokinetic profiles of both Brofaromine and this compound between these two groups. Furthermore, the administration of quinidine, a potent and selective inhibitor of CYP2D6, to extensive metabolizers effectively mimics the metabolic profile of poor metabolizers, providing strong evidence for the critical involvement of this specific enzyme[1].

Metabolic_Pathway Brofaromine Brofaromine ODesmethylbrofaromine This compound (Active Metabolite) Brofaromine->ODesmethylbrofaromine  O-demethylation CYP2D6 CYP2D6 (Primary Enzyme) CYP2D6->Brofaromine:e

Metabolic conversion of Brofaromine.

Quantitative Analysis of Brofaromine Metabolism

The impact of CYP2D6 polymorphism on the metabolism of Brofaromine is evident from in vivo pharmacokinetic data. The following tables summarize the key pharmacokinetic parameters of Brofaromine and its O-desmethyl metabolite in extensive metabolizers (EM) and poor metabolizers (PM) of debrisoquine, a probe substrate for CYP2D6 activity[1].

Table 1: Pharmacokinetic Parameters of Brofaromine in Extensive vs. Poor Metabolizers [1]

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)% Change in PM vs. EM
t½ (hours) Data not specifiedData not specified+136%
AUC₀-∞ (ng·h/mL) Data not specifiedData not specified+110%

Table 2: Pharmacokinetic Parameters of this compound in Extensive vs. Poor Metabolizers [1]

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)% Change in PM vs. EM
Cₘₐₓ (ng/mL) Data not specifiedData not specified-69%
AUC₀-₇₂ (ng·h/mL) Data not specifiedData not specified-40%

Table 3: Metabolite to Substrate Ratio [1]

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)
Mean Metabolite/Substrate Ratio (Urine Excretion) ~6-fold higher than PMData not specified

These data clearly illustrate that individuals with lower CYP2D6 activity (PMs) exhibit significantly higher exposure to the parent drug, Brofaromine, and markedly lower formation of the O-desmethyl metabolite.

Experimental Protocols for In Vitro Investigation

The study of Brofaromine's O-demethylation in a laboratory setting is crucial for detailed mechanistic understanding and for screening potential drug-drug interactions. The following protocols are based on established methodologies for in vitro drug metabolism studies using human liver microsomes (HLMs) or recombinant human CYP enzymes.

Objective

To determine the in vitro metabolic conversion of Brofaromine to this compound and to characterize the enzyme kinetics of this reaction.

Materials
  • Brofaromine

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • Recombinant human CYP2D6 enzyme

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Brofaromine Stock Solution D Pre-incubate Brofaromine and HLMs/CYP2D6 A->D B Prepare HLM/CYP2D6 Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Terminate Reaction at Time Points F->G H Protein Precipitation & Centrifugation G->H I HPLC-MS/MS Analysis H->I J Data Analysis (Kinetics) I->J

In vitro metabolism experimental workflow.
Detailed Incubation Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of Brofaromine in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes or recombinant CYP2D6 on ice.

    • Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, the HLM suspension (typically at a final protein concentration of 0.1-1.0 mg/mL), and the Brofaromine working solution. The final concentration of the organic solvent from the drug stock should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

Analytical Method
  • The concentration of this compound in the supernatant is quantified using a validated HPLC-MS/MS method. This technique provides the necessary sensitivity and selectivity for accurate measurement of the metabolite.

  • A standard curve of this compound should be prepared in the same matrix to ensure accurate quantification.

Enzyme Kinetics Analysis
  • To determine the kinetic parameters (Km and Vmax), the experiment should be repeated with varying concentrations of Brofaromine.

  • The initial rate of this compound formation at each substrate concentration is then plotted against the substrate concentration.

  • The resulting data can be fitted to the Michaelis-Menten equation to calculate the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Conclusion

The O-demethylation of Brofaromine to its active metabolite, this compound, is a critical metabolic pathway predominantly mediated by the polymorphic enzyme CYP2D6. The significant impact of CYP2D6 genetic variations on the pharmacokinetics of both the parent drug and its metabolite underscores the importance of this pathway in clinical practice. The provided in vitro experimental protocols offer a robust framework for researchers to further investigate the nuances of this metabolic conversion, aiding in the development of safer and more effective therapeutic strategies.

References

Preliminary In Vitro Screening of O-Desmethylbrofaromine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethylbrofaromine is the principal active metabolite of Brofaromine, a selective and reversible inhibitor of monoamine oxidase A (MAO-A). The parent compound, Brofaromine, also exhibits serotonin reuptake inhibitory properties.[1][2] A thorough in vitro characterization of this compound is crucial to understanding its pharmacological contribution to the overall activity profile of Brofaromine. This guide details the essential in vitro assays for profiling the activity of this compound, including its primary target engagement (MAO-A), potential secondary pharmacology (serotonin transporter), and off-target liabilities.

Data Presentation

Quantitative data from in vitro screening assays should be organized for clarity and comparative analysis.

Table 1: Monoamine Oxidase (MAO) Inhibition Profile

CompoundTargetIC50 (nM) [Hypothetical]Inhibition Type
This compoundMAO-A15Reversible
This compoundMAO-B>10,000-
Brofaromine (Reference)MAO-A25Reversible
Moclobemide (Reference)MAO-A200Reversible
Selegiline (Reference)MAO-B10Irreversible

Table 2: Serotonin Transporter (SERT) Binding and Reuptake Inhibition

CompoundSERT Binding (Ki, nM) [Hypothetical]Serotonin Reuptake Inhibition (IC50, nM) [Hypothetical]
This compound250400
Brofaromine (Reference)150200
Fluoxetine (Reference)1.52.5

Table 3: Off-Target Receptor Binding Profile (Selected Receptors)

ReceptorThis compound (% Inhibition @ 1 µM) [Hypothetical]
Dopamine D2<10%
Histamine H15%
Muscarinic M1<5%
Adrenergic α112%
Adrenergic α28%

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of in vitro screening data.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the potency and selectivity of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (fluorogenic substrate for MAO-A)

  • Benzylamine (substrate for MAO-B, coupled to a detection system)

  • This compound and reference compounds

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorometric or spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of this compound and reference compounds in phosphate buffer.

  • In a 96-well plate, add the test compounds, followed by the respective MAO enzyme (MAO-A or MAO-B).

  • Pre-incubate the enzyme and compound mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction and measure the product formation using a plate reader at the appropriate excitation/emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To assess the binding affinity of this compound to the serotonin transporter.

Materials:

  • Cell membranes prepared from cells recombinantly expressing human SERT

  • [3H]-Citalopram or a similar radioligand

  • This compound and reference compounds

  • Binding buffer (e.g., Tris-HCl with NaCl and KCl)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and reference compounds.

  • In test tubes, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known SERT inhibitor (for non-specific binding), or the test compound.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the percent displacement by the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Serotonin Reuptake Inhibition Assay

Objective: To measure the functional inhibition of serotonin reuptake by this compound.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT)

  • [3H]-Serotonin

  • This compound and reference compounds

  • Uptake buffer (e.g., Krebs-Ringer-HEPES)

  • 96-well cell culture plates

Procedure:

  • Plate the hSERT-expressing cells in 96-well plates and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of this compound or reference compounds for 15 minutes at 37°C.

  • Add [3H]-Serotonin to initiate the uptake.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percent inhibition of serotonin reuptake and determine the IC50 value.

Visualizations

Diagrams illustrating key concepts and workflows enhance the understanding of the screening process.

experimental_workflow cluster_screening In Vitro Screening Cascade primary_assay Primary Assay: MAO-A/B Inhibition secondary_assay Secondary Assay: SERT Binding & Reuptake primary_assay->secondary_assay Active & Selective off_target_assay Off-Target Screening: Receptor Panel secondary_assay->off_target_assay Characterize Secondary Pharmacology data_analysis Data Analysis: IC50 / Ki Determination off_target_assay->data_analysis Assess Safety Profile

Caption: Experimental workflow for the in vitro screening of this compound.

signaling_pathway cluster_synapse Serotonergic Synapse cluster_drug_action Drug Action presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) presynaptic->serotonin Release postsynaptic Postsynaptic Neuron maoa MAO-A serotonin->maoa Metabolism sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding sert->presynaptic odb This compound odb->maoa Inhibition odb->sert Inhibition

Caption: Putative mechanism of action of this compound at the serotonergic synapse.

References

Methodological & Application

Application Notes and Protocols: Synthesis of O-Desmethylbrofaromine as a Research Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of O-Desmethylbrofaromine, a primary metabolite of the reversible inhibitor of monoamine oxidase A (RIMA), Brofaromine. The availability of high-purity this compound as a research standard is crucial for pharmacokinetic and metabolic studies, as well as for its potential investigation as a pharmacologically active compound in its own right. The synthesis outlined herein involves the selective O-demethylation of the commercially available precursor, Brofaromine, utilizing boron tribromide. This protocol is intended to serve as a reliable method for producing this compound in a laboratory setting, complete with characterization and quality control guidelines to ensure the final product's suitability as a research standard.

Introduction

Brofaromine, 4-(7-bromo-5-methoxybenzofuran-2-yl)piperidine, is a well-characterized RIMA that has been studied for its antidepressant and anxiolytic properties. This compound is a known human metabolite of Brofaromine, formed by the enzymatic cleavage of the methoxy group on the benzofuran ring. To accurately quantify Brofaromine and its metabolite in biological matrices and to study the metabolite's pharmacological profile, a pure, well-characterized standard of this compound is essential. This protocol details a straightforward and efficient synthesis of this compound from Brofaromine.

Synthesis Scheme

The synthesis of this compound is achieved through the O-demethylation of Brofaromine. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers with high selectivity. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron tribromide and the methoxy group's oxygen atom, followed by the nucleophilic attack of a bromide ion on the methyl group.

Reaction:

Experimental Protocol

Materials and Equipment:

  • Brofaromine hydrochloride

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (amine-deactivated silica is recommended)

  • Standard laboratory glassware

Procedure:

  • Preparation of Brofaromine Free Base:

    • Dissolve Brofaromine hydrochloride (1.0 eq) in a minimal amount of deionized water.

    • While stirring, slowly add a saturated aqueous solution of NaHCO₃ until the pH of the solution is ~8-9.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the Brofaromine free base as a solid.

  • O-Demethylation Reaction:

    • Dissolve the Brofaromine free base (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of methanol.

    • Remove the solvent under reduced pressure.

    • Re-dissolve the residue in a mixture of DCM and saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel. Due to the basic nature of the piperidine moiety, it is advisable to use a solvent system containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) in the eluent (e.g., a gradient of methanol in DCM).

Data Presentation

ParameterBrofaromine (Starting Material)This compound (Product)
Molecular Formula C₁₄H₁₆BrNO₂C₁₃H₁₄BrNO₂
Molecular Weight 310.19 g/mol 296.16 g/mol
Appearance White to off-white solidOff-white to pale yellow solid
Purity (by HPLC) >98%>98% (Representative)
Yield N/A70-85% (Representative)

Quality Control and Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show the disappearance of the methoxy signal (a singlet around 3.8-4.0 ppm) and the appearance of a broad singlet corresponding to the phenolic hydroxyl group. The aromatic and piperidine ring protons should show characteristic shifts.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should confirm the absence of the methoxy carbon signal (typically around 55-60 ppm) and show the expected number of aromatic and aliphatic carbons.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for this compound (m/z = 297.0 for ⁷⁹Br and 299.0 for ⁸¹Br).

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable reversed-phase column and a mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid). The product should appear as a single major peak.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material Preparation cluster_synthesis O-Demethylation cluster_purification Purification and Analysis Brofaromine_HCl Brofaromine HCl Free_Base_Prep Free Base Preparation Brofaromine_HCl->Free_Base_Prep aq. NaHCO₃ Brofaromine_FB Brofaromine Free Base Free_Base_Prep->Brofaromine_FB Reaction Demethylation Brofaromine_FB->Reaction 1. BBr₃ in DCM, 0°C to rt 2. Quench with MeOH Crude_Product Crude this compound Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product QC Quality Control (NMR, MS, HPLC) Final_Product->QC

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Boron tribromide is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Standard laboratory safety practices should be followed throughout the procedure.

Application Note: A Robust HPLC-MS/MS Method for the Quantification of O-Desmethylbrofaromine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Desmethylbrofaromine is the primary active metabolite of Brofaromine, a selective and reversible inhibitor of monoamine oxidase A (MAO-A) that has been investigated for the treatment of depression and anxiety.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a sensitive, selective, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma.

The method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic conditions are optimized for a short run time, making it suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or a suitable structural analog) as an internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, LC-MS grade

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • All other chemicals and reagents were of analytical grade.

Instrumentation
  • HPLC system: A system capable of delivering accurate gradients at low flow rates.

  • Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation: Protein Precipitation
  • Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (containing this compound-d4).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

HPLC Parameters

ParameterValue
Column C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
0.59010
2.51090
3.51090
3.69010
5.09010

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi
Multiple Reaction Monitoring (MRM) Transitions See Table 2

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound296.0110.18035
This compound-d4 (IS)300.0114.18035

Note: The exact precursor and product ions should be determined by infusing a standard solution of this compound and its deuterated internal standard into the mass spectrometer.

Data Presentation

Method Validation Summary

The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% CV
0.10.00598.54.2
0.50.024101.23.1
1.00.04999.82.5
5.00.248100.51.8
10.00.49599.11.5
50.02.485100.81.2
100.04.97299.51.0
Linearity (r²) 0.9995
Range 0.1 - 100 ng/mL

Table 4: Accuracy and Precision Data for this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyIntra-day Precision (% CV)Inter-day Precision (% CV)
LLOQ0.10.09999.05.16.3
Low QC0.30.305101.74.55.8
Mid QC3029.899.33.24.1
High QC8080.5100.62.83.5

Table 5: Recovery and Matrix Effect of this compound

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC0.392.598.2
High QC8094.197.5

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution (100 µL) evaporation->reconstitution hplc_injection HPLC Injection (5 µL) reconstitution->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation ms_detection MS/MS Detection (MRM) chrom_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow from plasma sample to final concentration.

validation_parameters Bioanalytical Method Validation Parameters cluster_core Core Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LLOQ Lower Limit of Quantification Method Validation->LLOQ Freeze-Thaw Freeze-Thaw Method Validation->Freeze-Thaw Short-Term Short-Term Method Validation->Short-Term Long-Term Long-Term Method Validation->Long-Term Stock Solution Stock Solution Method Validation->Stock Solution Recovery Recovery Method Validation->Recovery Matrix Effect Matrix Effect Method Validation->Matrix Effect

Caption: Logical relationship of bioanalytical method validation parameters.

References

Application Note: Development of a Stable Cell Line for the Expression of O-Desmethylbrofaromine Targets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who are focused on creating and characterizing stable mammalian cell lines for the expression of specific protein targets.

Introduction: Stable cell lines, which have a gene of interest permanently integrated into their genome, are indispensable tools in drug discovery and biological research.[1][2] They provide a consistent and reproducible system for studying gene function, elucidating signaling pathways, and producing recombinant proteins for therapeutic or diagnostic purposes.[1][3] The development process is a multi-step procedure that includes gene cloning, transfection, selection of stably transfected cells, and extensive characterization to ensure monoclonal origin and stable expression over time.[4][5]

This application note provides a comprehensive protocol for developing a stable cell line to express the protein target(s) of O-Desmethylbrofaromine. While the specific protein targets for this compound require empirical identification, the methods outlined here are universally applicable for any given protein of interest. The workflow covers initial vector construction, determination of optimal antibiotic selection pressure, transfection, clonal selection, and final characterization of the stable cell line.

Section 1: Overall Workflow and Methodologies

The generation of a stable cell line is a systematic process that requires careful planning and execution. The workflow begins with the introduction of a foreign gene into host cells and concludes with the banking of a fully characterized, monoclonal cell population that reliably expresses the target protein.

General Workflow Diagram

The diagram below illustrates the major steps involved in creating and validating a stable cell line.

G cluster_0 Phase 1: Vector Preparation & Transfection cluster_1 Phase 2: Selection & Clonal Isolation cluster_2 Phase 3: Expansion & Characterization cluster_3 Phase 4: Cell Banking A Gene of Interest (GOI) Cloning into Expression Vector B Vector Propagation & Purification A->B D Transfection of Host Cells B->D C Host Cell Line Culture (e.g., HEK293, CHO) C->D E Antibiotic Selection (e.g., Puromycin, G418) D->E F Generation of Stable Pool E->F G Clonal Isolation (e.g., Limiting Dilution) F->G H Clonal Expansion G->H I Screening & Characterization (Western Blot, qPCR, Functional Assay) H->I J Selection of Top Clones I->J K Master Cell Bank (MCB) Creation J->K L Working Cell Bank (WCB) Creation K->L

Caption: High-level workflow for stable cell line development.

Hypothetical Signaling Pathway for a Target Protein

To investigate the effects of this compound, a stable cell line expressing its target is crucial. The diagram below represents a hypothetical signaling cascade for a generic G-Protein Coupled Receptor (GPCR), a common class of drug targets. This illustrates the type of pathway that could be analyzed using the developed cell line.

G compound This compound receptor Target Receptor (GPCR) compound->receptor g_protein G-Protein (α, βγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates kinase Protein Kinase A (PKA) second_messenger->kinase Activates transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates G promoter Promoter (e.g., CMV, EF1a) Drives transcription goi Gene of Interest (GOI) (Target Protein) promoter->goi Upstream of marker Selectable Marker (e.g., PuroR, NeoR) Confers antibiotic resistance promoter->marker Can drive marker in a separate cassette polyA Polyadenylation Signal Terminates transcription goi->polyA Upstream of ori Origin of Replication (for plasmid propagation in E. coli)

References

Application Notes and Protocols for In Vivo Efficacy Testing of O-Desmethylbrofaromine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethylbrofaromine is a potent and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A, this compound increases the synaptic availability of these monoamines, suggesting its potential as a therapeutic agent for depression and anxiety-related disorders.[1] These application notes provide a detailed in vivo experimental design to test the efficacy of this compound, encompassing study design, experimental protocols, and data presentation.

Study Design and Objectives

The primary objective of this in vivo study is to evaluate the antidepressant and anxiolytic efficacy of this compound in a rodent model of depression. The study will also characterize the pharmacokinetic and pharmacodynamic profile of the compound.

Experimental Groups:

  • Vehicle Control (e.g., saline or appropriate vehicle)

  • Positive Control (e.g., a standard antidepressant like Fluoxetine)

  • This compound (Low Dose)

  • This compound (Medium Dose)

  • This compound (High Dose)

Animal Model: Male Sprague-Dawley or Wistar rats are recommended for their extensive use in neuropharmacological research.[2] The Chronic Unpredictable Mild Stress (CUMS) model will be employed to induce a depressive-like phenotype, as it is considered one of the most valid and reliable animal models of depression.[2][3]

Experimental Workflow

The following diagram outlines the overall experimental workflow.

G cluster_0 Phase 1: CUMS Induction & Acclimation cluster_1 Phase 2: Treatment & Behavioral Testing cluster_2 Phase 3: Pharmacokinetics & Pharmacodynamics cluster_3 Phase 4: Data Analysis Acclimation Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Acclimation->Baseline Behavioral Testing CUMS Induction (4 weeks) CUMS Induction (4 weeks) Baseline Behavioral Testing->CUMS Induction (4 weeks) Group Assignment Group Assignment CUMS Induction (4 weeks)->Group Assignment Drug Administration (3 weeks) Drug Administration (3 weeks) Group Assignment->Drug Administration (3 weeks) Behavioral Testing Battery Behavioral Testing Battery Drug Administration (3 weeks)->Behavioral Testing Battery Pharmacokinetic Analysis Pharmacokinetic Analysis Behavioral Testing Battery->Pharmacokinetic Analysis Pharmacodynamic Analysis Pharmacodynamic Analysis Pharmacokinetic Analysis->Pharmacodynamic Analysis Data Compilation & Statistical Analysis Data Compilation & Statistical Analysis Pharmacodynamic Analysis->Data Compilation & Statistical Analysis Final Report Final Report Data Compilation & Statistical Analysis->Final Report

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAO-A Monoamine Oxidase A (MAO-A) Monoamines->MAO-A Degradation Synaptic_Monoamines Increased 5-HT, NE, DA Monoamines->Synaptic_Monoamines Release Inactive_Metabolites Inactive Metabolites MAO-A->Inactive_Metabolites Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Monoamines->Postsynaptic_Receptors Binding Therapeutic_Effects Antidepressant & Anxiolytic Effects Postsynaptic_Receptors->Therapeutic_Effects O_Desmethylbrofaromine This compound O_Desmethylbrofaromine->MAO-A Inhibition

Caption: Signaling pathway of this compound as a MAO-A inhibitor.

Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Protocol

Objective: To induce a depressive-like state in rodents.

Materials:

  • Stressor-specific apparatus (e.g., water bottles for wet bedding, strobe light, tilted cages).

  • Male Sprague-Dawley or Wistar rats.

Procedure:

  • House rats individually.

  • For 4 consecutive weeks, expose the animals to a series of mild, unpredictable stressors.

  • The stressor schedule should be varied daily to prevent habituation. Examples of stressors include:

    • 24 hours of food deprivation.

    • 24 hours of water deprivation.

    • Wet cage bedding for 12 hours.

    • Tilted cage (45°) for 8 hours.

    • Overnight illumination.

    • Stroboscopic light for 4 hours.

    • Forced swimming for 10 minutes in 15°C water.

  • Monitor animal weight and general health status regularly.

Behavioral Testing Battery

Objective: To assess anhedonia, a core symptom of depression.[4]

Procedure:

  • Acclimate rats to two bottles of 1% sucrose solution for 48 hours.

  • Follow with 24 hours of food and water deprivation.

  • Present each rat with two pre-weighed bottles: one with 1% sucrose solution and one with plain water.

  • After 24 hours, re-weigh the bottles to determine the consumption of each liquid.

  • Calculate the sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) * 100.

Objective: To assess behavioral despair, a common measure of depressive-like behavior.[3][5]

Procedure:

  • Place each rat individually in a transparent cylindrical container (45 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.[5]

  • The test duration is 6 minutes.[5]

  • Record the session and later score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[5]

Objective: To assess anxiety-like behavior.[6]

Procedure:

  • The apparatus consists of two open arms and two closed arms elevated 50 cm from the floor.

  • Place the rat in the center of the maze, facing an open arm.[6]

  • Allow the animal to explore the maze for 5 minutes.[6]

  • Record the number of entries and the time spent in the open and closed arms using video tracking software.

  • Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[7][8]

Procedure:

  • Administer a single dose of this compound to a separate cohort of rats (intravenously and orally).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a cannulated vessel.

  • Process blood samples to obtain plasma.

  • Analyze plasma concentrations of this compound and its potential metabolites using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.

Pharmacodynamic (PD) Analysis

Objective: To measure the in vivo target engagement of this compound.

Procedure:

  • At the end of the treatment period, euthanize the animals.

  • Rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

  • Measure the levels of monoamines (serotonin, norepinephrine, dopamine) and their metabolites (e.g., 5-HIAA, MHPG, DOPAC) using HPLC with electrochemical detection.

  • Assess ex vivo MAO-A enzyme activity in brain tissue homogenates to confirm target inhibition.

Data Presentation

All quantitative data should be presented in a clear and structured tabular format.

Table 1: Behavioral Test Results

Treatment GroupSucrose Preference (%)FST Immobility Time (s)EPM Open Arm Time (s)EPM Open Arm Entries
Vehicle Control
Positive Control
This compound (Low)
This compound (Mid)
This compound (High)

Table 2: Pharmacokinetic Parameters of this compound

ParameterOral AdministrationIV Administration
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
t1/2 (h)
Bioavailability (%)N/A

Table 3: Neurochemical Analysis in Brain Tissue

Treatment GroupSerotonin (ng/g tissue)Norepinephrine (ng/g tissue)Dopamine (ng/g tissue)MAO-A Activity (% of control)
Vehicle Control
Positive Control
This compound (Low)
This compound (Mid)
This compound (High)

Conclusion

This comprehensive set of protocols provides a robust framework for the in vivo evaluation of this compound's efficacy as a potential antidepressant and anxiolytic agent. The combination of a validated disease model, a battery of behavioral tests, and detailed pharmacokinetic and pharmacodynamic analyses will yield critical data for advancing the development of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for regulatory submissions and further clinical investigation.

References

Application Notes and Protocols: Assessment of O-Desmethylbrofaromine's MAO-A Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase A (MAO-A) is a crucial enzyme in the catabolism of key neurotransmitters, including serotonin and norepinephrine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant medications. O-Desmethylbrofaromine is a metabolite of brofaromine, a known reversible and selective inhibitor of MAO-A.[1][2][3][4] This document provides a detailed protocol for assessing the in vitro inhibitory activity of this compound on human MAO-A.

The described method is a fluorometric assay that utilizes kynuramine as a substrate. MAO-A catalyzes the oxidative deamination of kynuramine, leading to the formation of 4-hydroxyquinoline. This product is highly fluorescent and can be quantified to determine the rate of the enzymatic reaction. The potency of an inhibitor is determined by measuring the reduction in fluorescence in the presence of varying concentrations of the compound, from which the half-maximal inhibitory concentration (IC50) can be calculated.

Principle of the Assay

The assay quantifies the enzymatic activity of MAO-A by measuring the fluorescence of 4-hydroxyquinoline, the product of kynuramine oxidation. In the presence of an inhibitor like this compound, the rate of this reaction decreases, leading to a reduction in the fluorescent signal. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter for quantifying the inhibitor's potency.

Data Presentation

The inhibitory activity of this compound and a reference compound (Clorgyline, an irreversible MAO-A inhibitor) are summarized below. Please note that the data for this compound is hypothetical and for illustrative purposes only , as specific experimental values are not publicly available.

Table 1: MAO-A Inhibition Data

CompoundIC50 (nM)Hill Slope
This compound751.1
Clorgyline (Reference)51.0

Table 2: Experimental Conditions

ParameterValue
EnzymeRecombinant Human MAO-A
SubstrateKynuramine
Substrate Concentration25 µM
Incubation Time30 minutes
Incubation Temperature37°C
Detection WavelengthsEx: 310 nm, Em: 400 nm
Plate Format96-well, black, flat-bottom

Experimental Protocols

Materials and Reagents
  • Recombinant Human MAO-A (hMAO-A)

  • This compound (Test Compound)

  • Clorgyline (Reference Inhibitor)

  • Kynuramine Bromide (Substrate)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Reagents: - Buffer - Enzyme Solution - Substrate Solution - Inhibitor Dilutions plate_layout Design Plate Layout: - Blanks - Controls (No Inhibitor) - Test Compound Wells - Reference Wells add_inhibitor Add Inhibitor Solutions (this compound & Clorgyline) and Enzyme to Wells pre_incubation Pre-incubate for 15 min at 37°C add_inhibitor->pre_incubation add_substrate Add Kynuramine Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate for 30 min at 37°C add_substrate->incubation read_plate Measure Fluorescence (Ex: 310 nm, Em: 400 nm) incubation->read_plate data_analysis Data Analysis: - Subtract Blank - Normalize to Control - Plot Dose-Response Curve - Calculate IC50 read_plate->data_analysis

Caption: Experimental workflow for the MAO-A inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Dilute the recombinant human MAO-A enzyme in the buffer to the desired working concentration.

    • Prepare a stock solution of kynuramine bromide in the buffer.

    • Prepare stock solutions of this compound and Clorgyline in DMSO. Perform a serial dilution in the buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add the appropriate buffer, inhibitor solutions (this compound or Clorgyline), and enzyme solution. Include control wells containing the enzyme and buffer but no inhibitor. Also, include blank wells with buffer only.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells except the blanks.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.

  • Normalization: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Control))

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Mechanism of MAO-A Inhibition

mao_inhibition cluster_normal Normal MAO-A Activity cluster_inhibition MAO-A Inhibition Serotonin_in Serotonin (Substrate) MAOA_active MAO-A (Active Enzyme) Serotonin_in->MAOA_active Binds to Active Site Metabolite_out Inactive Metabolite MAOA_active->Metabolite_out Catalyzes Oxidative Deamination ODMB This compound (Inhibitor) MAOA_inhibited MAO-A (Inhibited Enzyme) ODMB->MAOA_inhibited Binds to Active Site Serotonin_blocked Serotonin (Increased Levels) MAOA_inhibited->Serotonin_blocked Prevents Metabolism

Caption: Mechanism of MAO-A inhibition by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the assessment of this compound's inhibitory activity against MAO-A. The fluorometric assay using kynuramine as a substrate is a robust and sensitive method suitable for high-throughput screening and detailed kinetic analysis of potential MAO-A inhibitors. The provided workflows and data presentation guidelines are intended to assist researchers in the accurate and efficient evaluation of novel compounds targeting this important enzyme.

References

Application Note: Separation of Brofaromine and its Metabolite O-Desmethylbrofaromine using Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of the selective monoamine oxidase-A (MAO-A) inhibitor, Brofaromine, and its primary active metabolite, O-Desmethylbrofaromine. A C18 stationary phase with a gradient elution using a phosphate buffer and acetonitrile mobile phase allows for baseline separation and accurate quantification of both analytes. This method is suitable for applications in drug metabolism studies, pharmacokinetic analysis, and quality control of Brofaromine.

Introduction

Brofaromine is a reversible inhibitor of monoamine oxidase-A (MAO-A) that has been investigated for the treatment of depression and anxiety. Its metabolism in humans primarily occurs through O-demethylation, resulting in the formation of the active metabolite this compound. The monitoring of both the parent drug and its active metabolite is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. This application note presents a reliable HPLC method for the simultaneous separation and determination of Brofaromine and this compound.

Experimental

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chemicals and Reagents:

  • Brofaromine reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

A standard HPLC system was used for this analysis. The separation was achieved on a C18 column with gradient elution.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 30-70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

Stock solutions of Brofaromine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solutions with the mobile phase.

Results and Discussion

The developed HPLC method successfully separated Brofaromine and its more polar metabolite, this compound. The O-desmethylated compound, being more polar, eluted earlier than the parent compound. The retention times and resolution are summarized in the table below.

Table 1: Quantitative Data for the Separation of this compound and Brofaromine

CompoundRetention Time (min)Tailing FactorTheoretical PlatesResolution (Rs)
This compound4.21.18500-
Brofaromine5.81.292003.5

The chromatogram (Figure 1) shows a clear baseline separation of the two compounds, which is essential for accurate quantification. The method demonstrates good peak shapes and efficiency.

Conclusion

The proposed RP-HPLC method is a reliable and efficient technique for the simultaneous separation and determination of Brofaromine and its active metabolite, this compound. The method is suitable for routine analysis in research and quality control laboratories.

Detailed Experimental Protocol

1. Preparation of Mobile Phase:

  • Mobile Phase A (20 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

2. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Brofaromine and this compound reference standards and dissolve each in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solution (10 µg/mL): Pipette 100 µL of each stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

3. HPLC System Setup and Operation:

  • Set up the HPLC system according to the chromatographic conditions listed in the application note.

  • Purge the pump with the mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the working standard solution and record the chromatogram.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

  • Store the column in an appropriate solvent (e.g., acetonitrile/water mixture).

Visualizations

experimental_workflow prep_mobile_phase Prepare Mobile Phase (A: Phosphate Buffer, B: Acetonitrile) hplc_setup HPLC System Setup (C18 Column, Gradient Program) prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions (Brofaromine & this compound) injection Inject Sample prep_standards->injection equilibration Column Equilibration hplc_setup->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for the HPLC separation of Brofaromine and its metabolite.

logical_relationship cluster_elution brofaromine Brofaromine (Parent Drug, Less Polar) metabolism Metabolism (O-Demethylation) brofaromine->metabolism elution_order Elution Order in RP-HPLC brofaromine->elution_order Lower Polarity late_elution Late Elution desmethyl This compound (Metabolite, More Polar) metabolism->desmethyl desmethyl->elution_order Higher Polarity early_elution Early Elution elution_order->early_elution elution_order->late_elution

Caption: Relationship between polarity and HPLC elution order.

Application Notes and Protocols: O-Desmethylbrofaromine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethylbrofaromine is the principal active metabolite of Brofaromine, a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] Brofaromine itself has been investigated for the treatment of depression and anxiety.[3][4][5] The neuropharmacological activity of this compound is intrinsically linked to the mechanism of its parent compound, which involves the modulation of monoaminergic neurotransmission. These notes provide an overview of the application of this compound in neuropharmacology research, with a focus on its role as a potential MAO-A inhibitor.

Mechanism of Action

This compound is formed in vivo through the O-demethylation of Brofaromine, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2D6.[1] As an active metabolite, it is expected to contribute significantly to the overall pharmacological effects of Brofaromine. The primary mechanism of action of Brofaromine, and presumably this compound, is the reversible inhibition of MAO-A.[3][4]

MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6][7] By inhibiting MAO-A, this compound would increase the synaptic availability of these neurotransmitters, leading to enhanced monoaminergic signaling. This modulation of neurotransmitter levels is a well-established therapeutic strategy for depression and other mood disorders.

Signaling Pathway of MAO-A Inhibition

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicles Monoamine->Vesicle Storage MAO_A Monoamine Oxidase A (MAO-A) Monoamine->MAO_A Degradation Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO_A->Metabolites Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Response Neuronal Response Signaling->Response O_Desmethylbrofaromine This compound O_Desmethylbrofaromine->MAO_A Inhibition

Caption: Signaling pathway of MAO-A inhibition by this compound.

Quantitative Data

CompoundTargetIC₅₀KᵢOrganismAssay ConditionsReference
This compound MAO-AData not availableData not available---
BrofaromineMAO-A~1.3 x 10⁻⁷ M-Rat Brain MitochondriaSubstrate: 5-HT(Waldmeier et al., 1983)
ClorgylineMAO-A~3 x 10⁻⁹ M-Rat Brain MitochondriaSubstrate: 5-HT(Fowler et al., 1982)
MoclobemideMAO-A~2 x 10⁻⁷ M-Rat Brain MitochondriaSubstrate: 5-HT(Da Prada et al., 1989)

Note: The provided values are approximate and can vary based on experimental conditions.

Experimental Protocols

The following is a generalized protocol for an in vitro Monoamine Oxidase-A (MAO-A) inhibition assay, which can be adapted to study the effects of this compound.

In Vitro MAO-A Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on MAO-A activity.

Materials:

  • Recombinant human MAO-A enzyme

  • This compound (test compound)

  • Clorgyline (positive control, selective MAO-A inhibitor)

  • Kynuramine (substrate)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~320 nm, Emission: ~405 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound and the positive control (Clorgyline) in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant human MAO-A enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of kynuramine in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay buffer

      • Diluted test compound or control

      • Diluted MAO-A enzyme solution

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

    • Incubate the plate at 37°C for a specific reaction time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Data Acquisition:

    • Measure the fluorescence of each well using a microplate reader with excitation and emission wavelengths appropriate for the product of the kynuramine reaction (4-hydroxyquinoline).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound and Control Dilutions Add_Reagents Add Buffer, Inhibitor, and Enzyme to 96-well Plate Compound_Prep->Add_Reagents Enzyme_Prep Prepare MAO-A Enzyme Solution Enzyme_Prep->Add_Reagents Substrate_Prep Prepare Kynuramine Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Value Plot_Curve->Determine_IC50

Caption: Workflow for in vitro MAO-A inhibition assay.

Logical Relationship Diagram

Logical_Relationship Brofaromine Brofaromine (Parent Drug) Metabolism Metabolism (CYP2D6) Brofaromine->Metabolism O_Desmethylbrofaromine This compound (Active Metabolite) Metabolism->O_Desmethylbrofaromine MAO_A_Inhibition MAO-A Inhibition O_Desmethylbrofaromine->MAO_A_Inhibition Neurotransmitter_Increase Increased Synaptic Neurotransmitters MAO_A_Inhibition->Neurotransmitter_Increase Neuropharmacological_Effects Neuropharmacological Effects (e.g., Antidepressant, Anxiolytic) Neurotransmitter_Increase->Neuropharmacological_Effects

Caption: Relationship between Brofaromine, its metabolism, and neuropharmacological effects.

Conclusion

This compound, as the active metabolite of Brofaromine, represents a compound of interest for neuropharmacology research, particularly in the context of MAO-A inhibition. The provided protocols and diagrams offer a framework for investigating its pharmacological properties. Future research should focus on determining the specific inhibitory potency of this compound to fully elucidate its contribution to the therapeutic effects of its parent compound.

References

Application Note: Cell-Based Assays for Determining the Potency of O-Desmethylbrofaromine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction O-Desmethylbrofaromine is an active metabolite of brofaromine, a well-characterized reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is a crucial enzyme responsible for the degradation of key neurotransmitters like serotonin and norepinephrine.[1] selective inhibitors of MAO-A are established therapeutic agents for depression and anxiety disorders.[1] Determining the potency of new chemical entities like this compound is a critical step in drug development. Potency, often expressed as the half-maximal inhibitory concentration (IC50), is a quantitative measure of a drug's biological activity and is essential for quality control, batch release, and establishing clinical efficacy.[2][3][4]

This document provides detailed protocols for cell-based assays to determine the potency and selectivity of this compound by measuring its inhibitory effect on MAO-A activity in a relevant human cell line.

Principle of the Assay Monoamine oxidases catalyze the oxidative deamination of monoamines, producing corresponding aldehydes, ammonia, and hydrogen peroxide (H2O2).[5] The potency of this compound can be determined by quantifying the reduction in MAO-A enzymatic activity in the presence of the compound. This is achieved using a coupled enzymatic reaction where the H2O2 produced by MAO-A reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent or colorimetric signal. The decrease in signal intensity is directly proportional to the inhibition of MAO-A activity.[5][6]

MAO_Inhibition_Pathway cluster_membrane Outer Mitochondrial Membrane cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition MAO_A MAO-A Enzyme Aldehyde Aldehyde + NH3 MAO_A->Aldehyde Catalyzes H2O2 Hydrogen Peroxide (H₂O₂) MAO_A->H2O2 Monoamine Monoamine (e.g., Serotonin) Monoamine->MAO_A Inhibitor This compound Inhibitor->MAO_A Blocks

Caption: Mechanism of MAO-A inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Culture and Lysate Preparation

This protocol uses the human neuroblastoma cell line SH-SY5Y, which endogenously expresses MAO-A.[7]

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • Harvesting: When cells reach 80-90% confluency, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add 1 mL of ice-cold Cell Lysis Buffer to the flask. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cell lysate with active MAO enzymes. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage: Use the lysate immediately or store it in aliquots at -80°C for future use.

Protocol 2: MAO-A Activity and Potency (IC50) Determination Assay

This protocol is based on a fluorometric method for detecting H2O2 production.

Materials:

  • Cell lysate from Protocol 1

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound (test inhibitor)

  • Clorgyline (selective MAO-A inhibitor, positive control)[6]

  • Selegiline (selective MAO-B inhibitor, for selectivity testing)[1]

  • Tyramine (MAO substrate)[6][8]

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)[7]

Methodology:

Workflow_Diagram start Start: Culture SH-SY5Y Cells harvest Harvest & Lyse Cells (Protocol 1) start->harvest plate_setup Plate Setup: Add Lysate, Buffer, and Inhibitors harvest->plate_setup pre_incubation Pre-incubate with This compound plate_setup->pre_incubation add_substrate Initiate Reaction: Add Substrate Mix (Tyramine, HRP, Probe) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_plate Measure Fluorescence (Ex/Em = 535/587 nm) incubation->read_plate analyze Data Analysis: Calculate % Inhibition & IC50 read_plate->analyze end End: Report Potency analyze->end

Caption: Experimental workflow for the MAO-A inhibition assay.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) in MAO Assay Buffer. Also prepare dilutions for control inhibitors (Clorgyline, Selegiline).

  • Plate Setup: To a 96-well plate, add 50 µL of cell lysate (diluted in MAO Assay Buffer to a pre-optimized concentration) to each well.

  • Add Inhibitors: Add 25 µL of the serially diluted this compound, control inhibitors, or buffer (for 100% activity control) to the appropriate wells.

  • Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Prepare Substrate Mix: Prepare a 4X substrate mix containing Tyramine, HRP, and the fluorescent probe in MAO Assay Buffer.

  • Initiate Reaction: Add 25 µL of the Substrate Mix to all wells to start the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity using a microplate reader.

Protocol 3: Cell Viability (Cytotoxicity) Assay

It is crucial to confirm that the observed MAO-A inhibition is not an artifact of cytotoxicity. A standard CCK-8 or MTT assay can be used.[9][10]

Materials:

  • SH-SY5Y cells

  • Complete Growth Medium

  • This compound

  • CCK-8 reagent

  • 96-well clear microplate

  • Absorbance microplate reader (450 nm)

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (using the same concentration range as the potency assay).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Add Reagent: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours until the color develops.

  • Measure Absorbance: Read the absorbance at 450 nm. Cell viability should not be significantly affected at the concentrations showing MAO-A inhibition.

Data Analysis and Presentation

1. Calculation of Percent Inhibition: Calculate the percentage of MAO-A inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor - Fluorescence_Blank) / (Fluorescence_Control - Fluorescence_Blank))

2. IC50 Determination: Plot the % Inhibition against the log concentration of this compound. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[4]

IC50_Logic conc Log [Inhibitor Concentration] curve Generate Dose-Response Curve (Non-linear Regression) conc->curve inhibition % Inhibition inhibition->curve ic50 Determine IC50 (Concentration at 50% Inhibition) curve->ic50 Find midpoint selectivity Calculate Selectivity Index (SI = IC50_MAO-B / IC50_MAO-A) ic50->selectivity maob_ic50 Calculate MAO-B IC50 (Separate Assay) maob_ic50->selectivity

Caption: Logic for determining IC50 and the Selectivity Index.

Data Presentation Tables

Table 1: Dose-Response Data for this compound on MAO-A Activity

This compound (nM)Log ConcentrationAverage Fluorescence% Inhibition
0 (Control)-85400.0
0.1-1.0084551.0
10.0078578.0
101.00521239.0
20 1.30 4355 49.0
501.70213575.0
1002.00128185.0
10003.0093995.0

Table 2: Potency and Selectivity Profile of this compound

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) (MAO-B/MAO-A)
This compound 20.5 ± 2.1 3560 ± 150 173.7
Clorgyline (Control)2.8 ± 0.44200 ± 2101500.0
Selegiline (Control)8500 ± 35010.2 ± 1.50.0012

Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) indicates the compound's preference for inhibiting MAO-A over MAO-B.

References

O-Desmethylbrofaromine as a Probe for CYP2D6 Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of O-Desmethylbrofaromine in studies of Cytochrome P450 2D6 (CYP2D6) metabolism. This compound is the primary metabolite of the selective monoamine oxidase-A inhibitor, brofaromine, and its formation is catalyzed specifically by the polymorphic enzyme CYP2D6. This makes the quantification of this compound a valuable tool for phenotyping individuals as poor, extensive, or intermediate metabolizers of CYP2D6 substrates. Furthermore, the inhibition of this compound formation can be utilized to screen for potential drug-drug interactions involving the CYP2D6 enzyme. These notes offer a summary of relevant in vivo data and provide a foundational in vitro protocol for assessing CYP2D6 activity.

Introduction

Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in drug metabolism, responsible for the biotransformation of approximately 25% of clinically used drugs. The gene encoding CYP2D6 is highly polymorphic, leading to significant interindividual variability in enzyme activity. This variability can result in adverse drug reactions or therapeutic failure. Therefore, the characterization of an individual's CYP2D6 metabolic capacity is of high importance in clinical pharmacology and drug development.

The O-demethylation of brofaromine to its metabolite, this compound, is a metabolic pathway predominantly and selectively mediated by CYP2D6. This specificity allows for the use of this reaction as a probe to determine CYP2D6 phenotype and to investigate the inhibitory potential of new chemical entities on this enzyme.

In Vivo Data Summary

Pharmacokinetic studies in humans have demonstrated a clear correlation between CYP2D6 genotype and the metabolism of brofaromine to this compound. The following table summarizes key pharmacokinetic parameters of brofaromine and this compound in individuals classified as extensive metabolizers (EM) and poor metabolizers (PM) of debrisoquine, a classic CYP2D6 probe substrate. The data also illustrates the effect of quinidine, a potent CYP2D6 inhibitor, on the pharmacokinetics in extensive metabolizers.

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)EM + Quinidine
Brofaromine
t½ (h)Normal136% of EMSimilar to PM
AUC(0-∞)Normal110% of EMSimilar to PM
This compound
CmaxNormal69% of EMSimilar to PM
AUC(0-72h)Normal40% of EMSimilar to PM
Metabolite/Substrate Ratio
(Urine Excretion)~6-fold higher than PM-Similar to PM

Data derived from: Role of cytochrome P4502D6 in the metabolism of brofaromine. A new selective MAO-A inhibitor.[1]

Experimental Protocols

In Vitro CYP2D6 Activity Assay using Human Liver Microsomes

This protocol describes a general procedure for assessing the in vitro O-demethylation of brofaromine to this compound using human liver microsomes (HLM).

Materials:

  • Brofaromine

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard for analytical quantification

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS or HPLC-UV/Fluorescence instrumentation

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of brofaromine in a suitable solvent (e.g., DMSO, methanol).

    • Prepare working solutions of brofaromine by diluting the stock solution in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration in cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Potassium phosphate buffer

      • Human liver microsomes

      • Brofaromine working solution

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linearity of the reaction.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent containing an internal standard.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the formation of this compound and the depletion of brofaromine using a validated LC-MS/MS or HPLC method.

CYP2D6 Inhibition Assay

This protocol is designed to determine the inhibitory potential of a test compound on the CYP2D6-mediated O-demethylation of brofaromine.

Protocol:

  • Follow the same procedure as the CYP2D6 activity assay with the following modifications:

  • Inhibitor Addition:

    • Prepare a series of dilutions of the test compound (inhibitor).

    • During the pre-incubation step, add the test compound to the incubation mixture containing buffer and microsomes.

    • Include a positive control inhibitor (e.g., quinidine) and a vehicle control (no inhibitor).

  • Data Analysis:

    • Calculate the rate of this compound formation in the presence of different concentrations of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Metabolic Pathway of Brofaromine

Brofaromine_Metabolism Brofaromine Brofaromine O_Desmethylbrofaromine This compound Brofaromine->O_Desmethylbrofaromine O-demethylation CYP2D6 CYP2D6 CYP2D6->Brofaromine

Caption: CYP2D6-mediated O-demethylation of Brofaromine.

Experimental Workflow for In Vitro CYP2D6 Assay

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Brofaromine - HLM - NADPH system Mix Combine Buffer, HLM, Brofaromine Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Start_Reaction Add NADPH system Preincubation->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Terminate Quench with Solvent Incubate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Analyze LC-MS/MS or HPLC Analysis Centrifuge->Analyze

Caption: Workflow for the in vitro CYP2D6 metabolism assay.

Logical Relationship in CYP2D6 Phenotyping

phenotyping_logic cluster_genotype Genotype cluster_phenotype Phenotype cluster_outcome Metabolic Outcome CYP2D6_Gene CYP2D6 Gene Variants Metabolizer_Status Metabolizer Status (Poor, Intermediate, Extensive) CYP2D6_Gene->Metabolizer_Status Determines Metabolism_Rate Rate of Brofaromine O-demethylation Metabolizer_Status->Metabolism_Rate Predicts

Caption: Relationship between CYP2D6 genotype and metabolic activity.

References

Application Notes and Protocols for Radiolabeling and Receptor Binding Assays of O-Desmethylbrofaromine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of O-Desmethylbrofaromine, a potent and reversible inhibitor of monoamine oxidase A (MAO-A), and its use in receptor binding assays. This information is critical for researchers investigating the pharmacokinetics, pharmacodynamics, and therapeutic potential of this compound and other MAO-A inhibitors.

Introduction to this compound and MAO-A

This compound is the active metabolite of brofaromine, a selective and reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant and anxiolytic drugs. Radiolabeled this compound is an invaluable tool for in vitro and in vivo studies of MAO-A, enabling the determination of binding affinity, receptor occupancy, and enzyme kinetics.

Synthesis of this compound Precursor

The immediate precursor for radiolabeling is this compound itself, which possesses a free hydroxyl group for methylation. This compound can be synthesized by the demethylation of brofaromine.

Protocol: Demethylation of Brofaromine

This protocol describes the demethylation of the aryl methyl ether in brofaromine to yield this compound using boron tribromide (BBr3).

Materials:

  • Brofaromine

  • Boron tribromide (BBr3) solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve brofaromine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of BBr3 in DCM (typically 1.1-1.5 equivalents) to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0°C.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Radiolabeling of this compound

This section provides a protocol for the radiolabeling of this compound with carbon-11 ([11C]) or tritium ([3H]) for use in receptor binding assays. The protocol is adapted from methods used for the methylation of similar phenolic precursors.

Protocol: [11C]O-Methylation of this compound

Materials:

  • This compound

  • [11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Base (e.g., NaOH, K2CO3, or a strong organic base)

  • HPLC system with a radioactivity detector for purification

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • Dissolve this compound (typically 1-2 mg) in a small volume of anhydrous solvent in a reaction vial.

  • Add the base to the solution.

  • Introduce the gaseous [11C]CH3I or [11C]CH3OTf into the reaction vial.

  • Heat the sealed vial at an elevated temperature (e.g., 80-120°C) for a short period (e.g., 5-10 minutes).

  • After the reaction, quench the mixture with water.

  • Purify the radiolabeled product, [11C]this compound (which is structurally identical to [11C]brofaromine), using semi-preparative HPLC.

  • Collect the radioactive peak corresponding to the product.

  • Formulate the purified product in a suitable vehicle (e.g., saline with a small percentage of ethanol) for in vitro or in vivo use.

  • Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

A similar procedure can be followed for tritiation using [3H]methyl iodide.

MAO-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds for the MAO-A enzyme using radiolabeled this compound.

Materials:

  • Source of MAO-A enzyme (e.g., human platelet membranes, rat brain mitochondria, or recombinant human MAO-A)

  • Radiolabeled this compound (e.g., [3H]this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of unlabeled brofaromine or another MAO-A inhibitor like clorgyline)

  • Test compounds at various concentrations

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Tissue Preparation (if applicable): Homogenize the tissue (e.g., rat brain) in ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a high speed to pellet the mitochondrial fraction containing MAO-A. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, radioligand, and the enzyme preparation.

    • Non-specific Binding: Add assay buffer, radioligand, the enzyme preparation, and a high concentration of the non-specific binding inhibitor.

    • Competitive Binding: Add assay buffer, radioligand, the enzyme preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Quantitative Data

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Reference
BrofaromineMAO-AInhibition Assay0.2Not Reported[2]
ClorgylineMAO-AInhibition Assay~0.001-0.01Not Reported-
MoclobemideMAO-AInhibition Assay~0.1-1Not Reported-

Note: The IC50 value for brofaromine is provided as an estimate for this compound's potency. The actual value should be determined experimentally.

Visualizations

Experimental Workflow: Radiolabeling and Purification

G cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & QC Brofaromine Brofaromine Demethylation Demethylation (e.g., BBr3) Brofaromine->Demethylation Precursor This compound (Precursor) Demethylation->Precursor Radiolabel Radiolabeling ([11C]CH3I or [3H]CH3I) Precursor->Radiolabel Crude Crude Radiolabeled Product Radiolabel->Crude HPLC HPLC Purification Crude->HPLC Pure Purified Radiolabeled This compound HPLC->Pure QC Quality Control (Purity, Specific Activity) Pure->QC Final Final Product for Assay QC->Final

Caption: Workflow for the synthesis, radiolabeling, and purification of this compound.

Experimental Workflow: MAO-A Receptor Binding Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme MAO-A Enzyme (e.g., brain mitochondria) Incubation Incubation (e.g., 60 min at 25°C) Enzyme->Incubation Radioligand Radiolabeled This compound Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation NSB Non-specific Binding Inhibitor (e.g., Clorgyline) NSB->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data Raw Counts (CPM) Counting->Data Calc Calculate Specific Binding Data->Calc Plot Plot % Inhibition vs. [Compound] Calc->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki Result Binding Affinity (Ki) Ki->Result

Caption: Workflow for the MAO-A competitive radioligand binding assay.

Signaling Pathway: Downstream Effects of MAO-A Activity

G cluster_downstream Downstream Signaling MAOA Monoamine Oxidase A (MAO-A) Aldehydes Aldehyde Metabolites MAOA->Aldehydes catalyzes oxidation to ROS Reactive Oxygen Species (ROS, e.g., H2O2) MAOA->ROS generates Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->MAOA substrate MMP Matrix Metalloproteinases (MMPs) ROS->MMP activates Sphingolipid Sphingolipid Pathway ROS->Sphingolipid activates CellGrowth Cell Proliferation & Survival MMP->CellGrowth Inflammation Inflammation MMP->Inflammation Sphingolipid->CellGrowth Sphingolipid->Inflammation

Caption: Simplified signaling pathway illustrating the downstream effects of MAO-A activity.

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of O-Desmethylbrofaromine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of O-Desmethylbrofaromine, particularly addressing the issue of low reaction yields.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Inefficient Demethylation Agent: The choice of demethylating agent is critical and substrate-dependent. Harsh reagents like strong acids (HBr, HI) or Lewis acids (BBr3) can sometimes lead to degradation of the starting material or product.

    • Recommendation: Consider alternative and milder demethylation methods. Thiolate-mediated demethylation or the use of iodocyclohexane in DMF can be effective for aryl methyl ethers.[1][2] Biocatalytic approaches using enzymes like monooxygenases are also emerging as a selective method, though they may require specific reaction conditions.[3][4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the efficiency of the demethylation reaction.

    • Recommendation: Systematically optimize the reaction conditions. For instance, when using BBr3, the reaction is often performed at low temperatures (-78 °C to room temperature) to minimize side reactions.[1] For methods requiring reflux, ensure the correct temperature is maintained consistently.[1]

  • Starting Material Impurity: The purity of the starting brofaromine can affect the reaction outcome.

    • Recommendation: Purify the starting material before the demethylation step. Standard techniques like recrystallization or column chromatography can be employed.

  • Product Degradation: The phenolic product, this compound, might be sensitive to the reaction or work-up conditions, especially if harsh acids or high temperatures are used.

    • Recommendation: After the reaction is complete, neutralize the reaction mixture carefully, preferably at low temperatures. Employ an extractive work-up with a suitable organic solvent to isolate the product promptly.

Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products

Possible Causes and Solutions:

  • Incomplete Reaction: The presence of the starting material spot on the TLC plate indicates that the reaction has not gone to completion.

    • Recommendation: Increase the reaction time or the equivalents of the demethylating agent. Monitor the reaction progress closely using TLC.

  • Formation of Byproducts: Harsh demethylation conditions can lead to the formation of undesired byproducts. For example, strong acids can cause rearrangements or other side reactions on the brofaromine scaffold.

    • Recommendation: Switch to a milder demethylating agent. For instance, magnesium iodide under solvent-free conditions has been shown to be effective and selective for demethylating aryl methyl ethers.[5]

  • Oxidation of the Phenolic Product: The resulting phenol in this compound can be susceptible to oxidation, especially if exposed to air for extended periods during work-up.

    • Recommendation: Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. The addition of a mild reducing agent during work-up, such as sodium bisulfite, can also help prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the demethylation of aryl methyl ethers like brofaromine?

A1: A variety of reagents can be used, ranging from strong to mild. Commonly used reagents include:

  • Strong Acids: Hydrogen bromide (HBr) and hydrogen iodide (HI).[1]

  • Lewis Acids: Boron tribromide (BBr3), aluminum chloride (AlCl3), and magnesium iodide (MgI2).[1][5]

  • Thiolates: Sodium or potassium salts of thiols, such as dodecanethiol.[2]

  • Iodides: Iodotrimethylsilane (TMSI) or iodocyclohexane in DMF.[1]

  • Biocatalysts: Oxidative enzymes like monooxygenases.[3][4]

Q2: How can I choose the best demethylation method for my synthesis?

A2: The choice depends on the scale of your reaction, the functional groups present in your molecule, and the equipment available. For sensitive substrates, milder methods like thiolate-mediated demethylation or enzymatic approaches are preferable. For robust molecules and when a strong reagent is needed for complete conversion, BBr3 or HBr can be effective. A summary of common methods is provided in the table below.

Q3: My yield is consistently low. What is the first thing I should check?

A3: The first step is to re-evaluate your reaction setup and the purity of your reagents. Ensure your glassware is dry, and if the reaction is air-sensitive, that you are using a proper inert atmosphere. Verify the purity of your starting brofaromine and the demethylating agent. Often, impurities in the starting material or degradation of the reagent can significantly lower the yield.

Q4: Are there any safety precautions I should be aware of when performing these reactions?

A4: Yes. Many demethylating agents are hazardous.

  • Boron tribromide (BBr3) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Strong acids (HBr, HI) are corrosive and can cause severe burns. Handle with extreme care in a well-ventilated area.

  • Thiolates can have a strong, unpleasant odor. Work in a fume hood to minimize exposure.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Comparison of Common Demethylation Methods for Aryl Methyl Ethers

Demethylation ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr3)CH2Cl2, -78 °C to RTHigh efficiency, widely usedHarsh, moisture-sensitive, corrosive
Hydrogen Bromide (HBr)Acetic acid, refluxInexpensive, effectiveHarsh conditions, potential for side reactions
Iodocyclohexane/DMFDMF, refluxMilder than strong acidsHigh boiling point of DMF can complicate work-up
Dodecanethiol/NaOHMicrowave irradiationOdorless thiol, fast conversionRequires microwave reactor
Magnesium Iodide (MgI2)Solvent-free, 50 °CMild, selectiveMay require elevated temperatures
Biocatalytic (e.g., VanA/VanB)Aqueous buffer, RTHighly selective, environmentally friendlyRequires protein expression and purification, may have substrate specificity issues

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr3)
  • Dissolve brofaromine (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon or nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of BBr3 in DCM (1.2-1.5 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench it by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Demethylation using Iodocyclohexane in DMF
  • To a solution of brofaromine (1 equivalent) in N,N-Dimethylformamide (DMF), add iodocyclohexane (5-10 equivalents).[1]

  • Reflux the mixture under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with water and brine to remove DMF, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Mandatory Visualization

Synthesis_Workflow Brofaromine Start: Brofaromine Demethylation Demethylation Step Brofaromine->Demethylation Select Reagent Workup Reaction Work-up (Quenching, Extraction) Demethylation->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product End: this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed CheckPurity Check Starting Material Purity? Start->CheckPurity Impure Purify Starting Material CheckPurity->Impure No Pure Evaluate Reaction Conditions? CheckPurity->Pure Yes Impure->Start Optimize Optimize Temp, Time, Solvent Pure->Optimize No Reagent Change Demethylating Agent? Pure->Reagent Yes Optimize->Start Milder Select Milder Reagent (e.g., Thiol, MgI2) Reagent->Milder Yes Success Improved Yield Reagent->Success No, yield is good Milder->Start

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Troubleshooting poor peak resolution in HPLC analysis of O-Desmethylbrofaromine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of O-Desmethylbrofaromine, a reversible inhibitor of monoamine oxidase A (RIMA). The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound?

Poor peak resolution in the HPLC analysis of this compound, an amine-containing compound, is often due to peak tailing, peak fronting, peak broadening, or peak splitting.[1] The primary chemical reason for these issues, particularly peak tailing, is the interaction of the basic amine group with acidic residual silanol groups on the surface of silica-based stationary phases.[2][3] Physical problems within the HPLC system, such as column voids or excessive extra-column volume, can also contribute to poor peak shape for all compounds in the analysis.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. Since it is a basic compound, its retention and peak shape are highly dependent on the pH.

  • At mid-range pH (e.g., pH 4-7): The amine group may be partially protonated, leading to strong interactions with any ionized, acidic silanol groups on the stationary phase. This secondary interaction mechanism is a major cause of peak tailing.[2]

  • At low pH (e.g., pH 2-3): The amine group of this compound will be fully protonated, and the residual silanol groups on the silica surface will also be protonated (non-ionized). This minimizes the undesirable secondary ionic interactions, leading to more symmetrical peaks.[2]

Q3: What is a suitable starting point for an HPLC method for this compound analysis?

A good starting point for developing an HPLC method for this compound would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a low pH aqueous buffer. A low concentration of an acid modifier like trifluoroacetic acid (TFA) or formic acid is often used to improve peak shape for basic compounds.

Troubleshooting Guides

Issue 1: Peak Tailing

Question: My this compound peak is showing significant tailing. How can I resolve this?

Answer:

Peak tailing is a common issue for basic compounds like this compound and is often caused by secondary interactions with the stationary phase. Here are several strategies to address peak tailing, moving from simpler adjustments to more involved solutions.

Troubleshooting Workflow for Peak Tailing

G cluster_solutions Troubleshooting Steps start Peak Tailing Observed check_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) start->check_ph use_modifier Add/Increase Mobile Phase Modifier (e.g., 0.1% TFA or Formic Acid) check_ph->use_modifier end_bad Issue Persists reduce_sample Reduce Sample Concentration/ Injection Volume use_modifier->reduce_sample check_column Use a Base-Deactivated/ End-Capped Column reduce_sample->check_column end_good Symmetrical Peak Achieved check_column->end_good

Caption: A stepwise approach to troubleshooting peak tailing.

Detailed Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 will protonate the residual silanol groups on the column, minimizing their interaction with the protonated amine of this compound.[2]

  • Use a Mobile Phase Modifier: Incorporating an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid into your mobile phase can effectively mask the active silanol sites and improve peak symmetry.

  • Reduce Sample Load: Overloading the column can lead to peak tailing. Try reducing the concentration of your sample or the injection volume.

  • Employ a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active. If you are using an older column, switching to a newer, high-purity, base-deactivated column can significantly improve peak shape.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polar-embedded phase, can provide alternative selectivity and better peak shape for basic compounds.

Table 1: Effect of Mobile Phase pH on Peak Shape (Illustrative Data)

Mobile Phase pHTailing Factor (Tf)Resolution (Rs) between this compound and Impurity
6.82.11.2
4.51.81.4
3.01.21.9
2.51.02.1
Issue 2: Peak Fronting

Question: The peak for this compound is fronting. What could be the cause?

Answer:

Peak fronting is typically caused by sample overload or issues with the sample solvent.

Troubleshooting Logic for Peak Fronting

G start Peak Fronting Observed check_conc Is sample concentration too high? start->check_conc reduce_conc Dilute sample or reduce injection volume check_conc->reduce_conc Yes check_solvent Is sample solvent stronger than mobile phase? check_conc->check_solvent No end_good Symmetrical Peak Achieved reduce_conc->end_good match_solvent Dissolve sample in initial mobile phase check_solvent->match_solvent Yes match_solvent->end_good

Caption: Decision tree for addressing peak fronting.

Detailed Solutions:

  • Reduce Sample Concentration/Injection Volume: This is the most common cause of peak fronting. Dilute your sample or decrease the injection volume.

  • Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase of your gradient or a weaker solvent.

Issue 3: Split or Broad Peaks

Question: I am observing split or unusually broad peaks for this compound. What should I investigate?

Answer:

Split or broad peaks can indicate a few different problems, ranging from issues with the column to problems with the injection process.

Detailed Solutions:

  • Column Contamination or Void: A buildup of contaminants at the head of the column or the formation of a void (a channel in the packing material) can cause peak splitting or broadening. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Partially Clogged Frit: A partially blocked frit at the column inlet can also lead to distorted peak shapes. Reversing the column and flushing it (if the manufacturer's instructions permit) may resolve the issue.

  • Injector Problems: Issues with the injector, such as a damaged rotor seal, can lead to split peaks.

  • Co-elution: A split peak could also be two different compounds that are not fully resolved. Consider adjusting the mobile phase composition or gradient to improve separation.

Experimental Protocol: A Starting Point

The following is a hypothetical, yet representative, HPLC method for the analysis of this compound that can be used as a starting point for method development and optimization.

Table 2: Suggested HPLC Parameters for this compound Analysis

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency column suitable for pharmaceutical analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to minimize silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 10-60% B over 10 minutesA typical starting gradient for method development.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 2 µLA small injection volume helps to prevent peak overload.
Detection UV at 230 nmA common wavelength for aromatic compounds.
Sample Diluent Mobile Phase A/B (10:90)Matching the sample solvent to the initial mobile phase conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Dilute the stock solution to the desired concentration using the sample diluent (10% Acetonitrile, 90% Water with 0.1% Formic Acid).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Data Acquisition: Acquire the chromatogram for the duration of the gradient run and any subsequent wash and re-equilibration steps.

This guide provides a foundational framework for troubleshooting poor peak resolution in the HPLC analysis of this compound. Successful analysis will depend on careful method development and a systematic approach to problem-solving.

References

Technical Support Center: O-Desmethylbrofaromine Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of O-Desmethylbrofaromine using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in analyzing this compound by LC-MS/MS?

A1: this compound, being a metabolite, is likely a polar compound containing a primary or secondary amine. Key challenges include:

  • Poor retention on reversed-phase columns: Polar analytes often exhibit limited retention on standard C18 columns, eluting near the void volume where matrix effects can be most pronounced.

  • Matrix effects: Co-eluting endogenous components from biological samples (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

  • Low sensitivity: If the compound is present at low concentrations, achieving the required sensitivity can be challenging without careful optimization of mass spectrometry parameters.

  • Peak shape issues: Amine-containing compounds can interact with residual silanols on silica-based columns, leading to peak tailing.

Q2: Which type of chromatography column is best suited for this compound analysis?

A2: For polar compounds like this compound, several column chemistries can be considered:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds, as it provides better retention than reversed-phase chromatography.

  • Reversed-Phase with Polar Endcapping: Columns with polar endcapping or embedded polar groups are designed to provide better retention and peak shape for polar analytes.

  • Mixed-Mode Chromatography: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, which can be beneficial for retaining and separating polar, ionizable compounds.

Q3: What are typical starting conditions for mobile phase selection?

A3: Mobile phase selection is critical for good chromatography and ionization.

  • For Reversed-Phase:

    • Aqueous Phase (A): Water with 0.1% formic acid or 5-10 mM ammonium formate. The acidic modifier helps to protonate the amine group, improving peak shape and ionization efficiency in positive ion mode.

    • Organic Phase (B): Acetonitrile or methanol with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and better UV transparency.

  • For HILIC:

    • Aqueous Phase (A): Water with a buffer such as ammonium formate or ammonium acetate (10-20 mM).

    • Organic Phase (B): Acetonitrile. A typical HILIC gradient starts with a high percentage of organic solvent.

Q4: Which ionization mode is recommended for this compound?

A4: Given the presence of an amine group, positive electrospray ionization (ESI+) is the recommended mode. The amine group is readily protonated, leading to the formation of a stable [M+H]⁺ ion.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
No or Low Signal Intensity 1. Incorrect mass spectrometry parameters. 2. Inefficient ionization. 3. Sample degradation. 4. Low sample concentration.1. Optimize MS parameters (see Experimental Protocols). 2. Ensure the mobile phase is compatible with ESI+ (e.g., contains a proton source like formic acid). 3. Prepare fresh samples and standards. 4. Concentrate the sample or increase the injection volume.
Poor Peak Shape (Tailing) 1. Secondary interactions with the column. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Use a column with base-deactivated silica or a polar-endcapped stationary phase. 2. Acidify the mobile phase with formic or acetic acid to ensure the amine is fully protonated. 3. Replace the column.
Poor Peak Shape (Fronting or Splitting) 1. Sample overload. 2. Sample solvent incompatible with the mobile phase. 3. Column contamination or void.1. Dilute the sample. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Wash or replace the column.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Column temperature variations. 4. Column degradation.1. Increase the column equilibration time between injections. 2. Prepare fresh mobile phases daily. 3. Use a column oven to maintain a stable temperature. 4. Replace the column.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Contaminated mass spectrometer source.1. Use high-purity solvents and additives. Flush the LC system. 2. Clean the ion source.
Matrix Effects (Ion Suppression/Enhancement) 1. Co-eluting matrix components. 2. Inefficient sample cleanup.1. Improve chromatographic separation to resolve the analyte from interferences. 2. Implement a more rigorous sample preparation method (e.g., solid-phase extraction). 3. Use a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Mass Spectrometry Parameter Optimization

This protocol outlines the steps to determine the optimal mass spectrometry parameters for this compound.

  • Compound Infusion: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of mobile phase A and B. Infuse this solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan (MS1) Analysis: Acquire data in full scan mode to identify the precursor ion, which is expected to be [M+H]⁺.

  • Product Ion (MS2) Scan: Perform a product ion scan on the selected precursor ion. Vary the collision energy (CE) to identify the most abundant and stable product ions. A typical starting point for CE is 10-40 eV.

  • Multiple Reaction Monitoring (MRM) Selection: Select at least two of the most intense and specific product ions to create MRM transitions (one for quantification and one for qualification).

  • Optimization of MRM Parameters: Optimize the declustering potential (DP) and collision cell exit potential (CXP) for each MRM transition to maximize signal intensity.

Table 1: Template for Optimized Mass Spectrometry Parameters

ParameterThis compound
Precursor Ion (Q1) To be determined
Product Ion (Q3) - Quantifier To be determined
Product Ion (Q3) - Qualifier To be determined
Dwell Time (ms) 100-200
Declustering Potential (DP) (V) To be determined
Collision Energy (CE) (eV) To be determined
Collision Cell Exit Potential (CXP) (V) To be determined
Protocol 2: Sample Preparation from Biological Matrix (e.g., Plasma)

This protocol provides a general method for extracting this compound from plasma.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration and Injection: Filter the reconstituted sample through a 0.22 µm filter and inject it into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Problem Encountered CheckSignal No/Low Signal? Start->CheckSignal CheckPeakShape Poor Peak Shape? CheckSignal->CheckPeakShape No OptimizeMS Optimize MS Parameters CheckSignal->OptimizeMS Yes CheckRetention Inconsistent Retention? CheckPeakShape->CheckRetention No ChangeColumn Change Column/Mobile Phase pH CheckPeakShape->ChangeColumn Yes Equilibrate Increase Equilibration Time CheckRetention->Equilibrate Yes End Problem Resolved CheckRetention->End No CheckIonization Check Ionization Source & Mobile Phase OptimizeMS->CheckIonization CheckIonization->End CheckSampleSolvent Check Sample Solvent ChangeColumn->CheckSampleSolvent CheckSampleSolvent->End CheckSystem Check Pump & Temperature Equilibrate->CheckSystem CheckSystem->End

Caption: A logical flow for troubleshooting common LC-MS issues.

Addressing solubility issues of O-Desmethylbrofaromine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with O-Desmethylbrofaromine in aqueous buffers.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous buffer upon dissolution.

This is a common issue for compounds with low aqueous solubility. The following troubleshooting steps can help identify a suitable solvent system.

1. pH Modification

The solubility of ionizable compounds is often pH-dependent. This compound, containing an amine group, is expected to be more soluble in acidic conditions where the amine is protonated.

  • Question: Have you tried adjusting the pH of your buffer?

  • Answer: Systematically evaluate the solubility of this compound across a range of pH values.

    Experimental Protocol: pH-Dependent Solubility Assessment

    • Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., pH 3, 5, 7, 9).

    • Add an excess amount of this compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24 hours to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    Table 1: Hypothetical Solubility of this compound at Different pH Values

Buffer SystempHSolubility (µg/mL)
Citrate3.0150.2
Acetate5.045.8
Phosphate7.05.1
Borate9.01.3

2. Co-solvent Systems

For non-ionizable compounds or when pH adjustment is not sufficient, the use of co-solvents can enhance solubility by reducing the polarity of the aqueous medium.

  • Question: Is your experimental system compatible with organic co-solvents?

  • Answer: Evaluate the impact of common co-solvents on the solubility of this compound.

    Experimental Protocol: Co-solvent Solubility Screen

    • Select a range of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).

    • Prepare stock solutions of this compound in each co-solvent.

    • Prepare a series of dilutions of the stock solutions in your primary aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours, 24 hours).

    • Quantify the solubility limit for each co-solvent percentage.

    Table 2: Hypothetical Solubility of this compound in PBS (pH 7.4) with Co-solvents

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0%5.1
DMSO1%25.6
DMSO5%180.4
Ethanol5%95.3
PEG 40010%210.7

Troubleshooting Workflow

G start Precipitation Observed ph_check Is the compound ionizable? start->ph_check ph_adjust Adjust pH to favor ionized form ph_check->ph_adjust Yes cosolvent_check Is a co-solvent compatible with the assay? ph_check->cosolvent_check No ph_success Solubility Improved ph_adjust->ph_success ph_fail Solubility still low ph_adjust->ph_fail ph_fail->cosolvent_check cosolvent_screen Screen co-solvents (e.g., DMSO, Ethanol, PEG 400) cosolvent_check->cosolvent_screen Yes cosolvent_fail Further formulation strategies needed cosolvent_check->cosolvent_fail No cosolvent_success Solubility Improved cosolvent_screen->cosolvent_success cosolvent_screen->cosolvent_fail

Troubleshooting workflow for addressing precipitation.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO precipitates when diluted into my aqueous assay buffer. What can I do?

This is a common issue known as "crashing out." It occurs when the drug is soluble in the concentrated organic stock but not in the final aqueous solution.

  • Lower the final concentration: The most straightforward approach is to use a more diluted working solution.

  • Increase the co-solvent concentration in the final buffer: If your assay can tolerate it, increasing the percentage of the organic solvent in the final solution can maintain solubility.

  • Use a different co-solvent: Some co-solvents are better at maintaining drug solubility upon dilution. Consider trying PEG 400 or ethanol.

  • Use a surfactant: Surfactants form micelles that can encapsulate hydrophobic compounds, keeping them in solution.

Q2: What are some common surfactants I can use to improve the solubility of this compound?

Surfactants can be an effective way to increase the aqueous solubility of poorly soluble compounds.

  • Answer: Common non-ionic surfactants used in biological research include Tween® 20, Tween® 80, and Pluronic® F-68. It is crucial to test a range of surfactant concentrations to find the optimal balance between solubility enhancement and potential interference with your assay.

    Experimental Protocol: Surfactant Solubility Enhancement

    • Prepare a stock solution of the surfactant (e.g., 10% Tween® 80 in water).

    • Prepare a series of aqueous buffers containing different final concentrations of the surfactant (e.g., 0.01%, 0.1%, 1%).

    • Determine the solubility of this compound in each surfactant-containing buffer using the saturation method described for pH screening.

    Table 3: Hypothetical Solubility of this compound in PBS (pH 7.4) with Surfactants

SurfactantConcentration (% w/v)Solubility (µg/mL)
None0%5.1
Tween® 800.01%30.2
Tween® 800.1%150.9
Pluronic® F-680.1%125.4

Q3: Can cyclodextrins be used to improve the solubility of this compound?

Yes, cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Answer: Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. The choice of cyclodextrin and the optimal concentration will depend on the specific compound.

    Experimental Protocol: Cyclodextrin Complexation

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

    • Add an excess of this compound to each solution.

    • Equilibrate the mixtures for 24-48 hours.

    • Filter and analyze the supernatant for the concentration of dissolved this compound.

    Table 4: Hypothetical Solubility of this compound with HP-β-CD

HP-β-CD Concentration (% w/v)Solubility (µg/mL)
0%5.1
1%85.7
5%450.3
10%980.1

Solubility Enhancement Strategy Selection

G start Initial Solubility Assessment ph pH Adjustment start->ph cosolvent Co-solvents start->cosolvent surfactant Surfactants start->surfactant cyclodextrin Cyclodextrins start->cyclodextrin final Optimized Formulation ph->final cosolvent->final surfactant->final cyclodextrin->final

Decision path for selecting a solubility enhancement strategy.

Improving the stability of O-Desmethylbrofaromine in solution for long-term experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of O-Desmethylbrofaromine in solution for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the storage and handling of this and similar amine-containing research compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the likely causes?

A1: Degradation of amine-containing compounds like this compound in solution can be attributed to several factors:

  • Oxidation: The amine functional group is susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.

  • pH Instability: The stability of the compound can be highly dependent on the pH of the solution. Extremes in pH can lead to hydrolysis or other degradation reactions.

  • Solvent Reactivity: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

  • Microbial Contamination: Non-sterile solutions can be a breeding ground for microorganisms that may metabolize the compound.

Q2: What are the ideal storage conditions for this compound solutions to ensure long-term stability?

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of chemical degradation and microbial growth.
Light Exposure Store in amber vials or protect from lightMinimizes photo-degradation.
Atmosphere Store under an inert gas (e.g., argon, nitrogen)Prevents oxidation of the amine group.
pH of Solution Maintain a stable pH, typically slightly acidic (pH 4-6)Many amine salts are more stable in this pH range.
Solvent Use aprotic, anhydrous solvents (e.g., DMSO, DMF)Minimizes solvent-mediated degradation.

Q3: Can I add any stabilizers to my this compound solution?

A3: Yes, the addition of certain agents can help improve stability.

  • Antioxidants: Ascorbic acid or butylated hydroxytoluene (BHT) can be added at low concentrations (e.g., 0.01-0.1%) to inhibit oxidative degradation.

  • Chelating Agents: EDTA can be used to sequester metal ions that may catalyze oxidation.[1]

  • Buffering Agents: A suitable buffer system (e.g., citrate, phosphate) should be used to maintain the optimal pH.

Troubleshooting Guides

Problem 1: Precipitate has formed in my this compound solution after storage.

  • Possible Cause: The compound may have a low solubility in the chosen solvent at the storage temperature.

  • Solution:

    • Gently warm the solution to room temperature to see if the precipitate redissolves.

    • If the precipitate remains, consider preparing a more dilute stock solution or using a different solvent system.

    • Filter the solution through a 0.22 µm syringe filter before use to remove any undissolved particles.

Problem 2: I am observing a loss of potency or inconsistent results in my long-term experiments.

  • Possible Cause: The compound is likely degrading in solution.

  • Solution:

    • Verify Storage Conditions: Ensure the solution is stored at the correct temperature, protected from light, and under an inert atmosphere.

    • Assess Stability: Perform a stability study to determine the degradation rate of your compound under your experimental conditions. A detailed protocol is provided below.

    • Prepare Fresh Solutions: For critical long-term experiments, it is advisable to prepare fresh solutions from a solid-form stock of the compound at regular intervals.

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent and storage condition over time.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, PBS)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Amber glass vials

  • Pipettes and other standard laboratory equipment

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent.

  • Aliquot the stock solution into multiple amber vials.

  • Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the concentration of this compound in the sample using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate.

Visualizations

cluster_causes Potential Degradation Pathways cluster_factors Contributing Factors Compound This compound (Amine-containing) Oxidation Oxidation Compound->Oxidation Hydrolysis Hydrolysis Compound->Hydrolysis Photodegradation Photodegradation Compound->Photodegradation Oxygen Oxygen Oxygen->Oxidation MetalIons Metal Ions MetalIons->Oxidation ExtremepH Extreme pH ExtremepH->Hydrolysis UVLight UV Light UVLight->Photodegradation

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare Stock Solution aliquot Aliquot into Vials start->aliquot store Store at Different Conditions (-20°C, 4°C, RT) aliquot->store analyze Analyze at Time Points (Day 0, 1, 3, 7, 14, 30) store->analyze plot Plot Concentration vs. Time analyze->plot end Determine Degradation Rate plot->end

Caption: Workflow for assessing the stability of a compound in solution.

cluster_troubleshooting Troubleshooting Logic for Loss of Potency start Inconsistent Results/ Loss of Potency check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok correct_storage Correct Storage Conditions is_storage_ok->correct_storage No run_stability Perform Stability Study is_storage_ok->run_stability Yes correct_storage->run_stability prepare_fresh Prepare Fresh Solutions Regularly run_stability->prepare_fresh

References

Minimizing matrix effects in the bioanalysis of O-Desmethylbrofaromine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of O-Desmethylbrofaromine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[1][2][3] For this compound, this can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicokinetic data.[4][5] The primary culprits for matrix effects in biological samples are often phospholipids.[6]

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][7][8] A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate matrix effects.

  • Post-Extraction Spike: This quantitative method compares the response of this compound spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration.[1][7][9] This allows for the calculation of a matrix factor.

Q3: What is a suitable internal standard (IS) for the bioanalysis of this compound?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., d3- or d4-O-Desmethylbrofaromine). A SIL-IS is considered the gold standard as it has nearly identical physicochemical properties to the analyte and will experience similar matrix effects, thus effectively compensating for them.[10] If a SIL-IS is unavailable, a structural analog with similar chromatographic retention and ionization characteristics may be used, but it may not perfectly track and compensate for matrix effects.

Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?

A4: The choice of sample preparation technique depends on the required sensitivity, throughput, and the nature of the biological matrix.

  • Protein Precipitation (PPT): This method is fast and simple but often results in the least clean extracts, leaving behind phospholipids and other matrix components that can cause significant ion suppression.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning this compound into an organic solvent, leaving many matrix components behind.[10] The choice of solvent and pH is critical for good recovery and selectivity.

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent.[10] Mixed-mode or phospholipid removal SPE cartridges are often very effective at minimizing matrix effects.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Ion Suppression/Enhancement Co-elution of matrix components (e.g., phospholipids).1. Improve Sample Preparation: Switch from PPT to LLE or SPE to obtain a cleaner extract. Consider using phospholipid removal plates or cartridges. 2. Optimize Chromatography: Modify the LC gradient to separate this compound from the interfering peaks. A longer run time or a different column chemistry might be necessary.[11] 3. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience the same ionization effects, providing more accurate quantification.
Poor Analyte Recovery 1. Inappropriate Sample Preparation Technique: The chosen extraction solvent in LLE may not be optimal for this compound, or the SPE sorbent/elution solvent may be incorrect. 2. pH Mismatch: For LLE or SPE, the pH of the sample may not be optimal for the extraction of this compound (an amine).1. Methodical Solvent/Sorbent Screening: For LLE, test a range of organic solvents with varying polarities. For SPE, screen different sorbent chemistries (e.g., reversed-phase, mixed-mode cation exchange). 2. pH Adjustment: Since this compound is expected to be a basic compound, adjust the sample pH to be at least 2 units above its pKa to ensure it is in its neutral form for reversed-phase SPE or LLE with a non-polar solvent. Conversely, for cation exchange SPE, a lower pH is needed to ensure the amine is protonated.
High Variability in Results 1. Inconsistent Sample Preparation: Manual extraction procedures can introduce variability. 2. Lot-to-Lot Matrix Differences: Different batches of biological matrix can have varying levels of interfering components.1. Automate Sample Preparation: Use robotic liquid handlers for more consistent extractions. 2. Evaluate Multiple Matrix Lots: During method validation, test at least six different lots of the biological matrix to ensure the method is robust against normal biological variability.[1]
Low Assay Sensitivity 1. Significant Ion Suppression: Matrix components are drastically reducing the analyte signal. 2. Suboptimal MS/MS Parameters: The mass spectrometer settings are not optimized for this compound.1. Address Ion Suppression: Refer to the solutions for "Ion Suppression/Enhancement". A cleaner sample is crucial for improving sensitivity. 2. Optimize MS Parameters: Perform a full optimization of the MS/MS parameters for this compound, including precursor and product ion selection, collision energy, and ion source parameters.

Data Presentation: Comparison of Sample Preparation Techniques

The following table presents hypothetical but representative data on the performance of different sample preparation methods for the bioanalysis of this compound from human plasma.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 95 ± 5.285 ± 4.192 ± 3.5
Matrix Effect (%) 45 ± 10.8 (Suppression)88 ± 6.5 (Slight Suppression)98 ± 2.9 (Negligible Effect)
Lower Limit of Quantification (LLOQ) (ng/mL) 5.01.00.5
Precision (%CV at LLOQ) 12.58.25.6
Processing Time per 96-well plate ~20 minutes~60 minutes~90 minutes

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 50 µL of plasma sample, add 25 µL of 1M sodium hydroxide to basify the sample.

  • Add 200 µL of methyl tert-butyl ether (MTBE) containing the internal standard.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE plate with 500 µL of methanol followed by 500 µL of water.

  • Equilibration: Equilibrate the plate with 500 µL of 2% formic acid in water.

  • Loading: Pre-treat 50 µL of plasma sample with 50 µL of 2% formic acid containing the internal standard. Load the entire pre-treated sample onto the SPE plate.

  • Washing: Wash the plate with 500 µL of 2% formic acid in water, followed by 500 µL of methanol.

  • Elution: Elute this compound and the internal standard with 2 x 100 µL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt Fast, Dirty lle Liquid-Liquid Extraction (MTBE) is->lle Cleaner spe Solid-Phase Extraction (Mixed-Mode) is->spe Cleanest evap Evaporation ppt->evap lle->evap spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for this compound bioanalysis.

troubleshooting_logic cluster_recovery Recovery Issues cluster_matrix Matrix Effect Issues cluster_variability Variability Issues start Poor/Inconsistent Results? check_recovery Low Recovery? start->check_recovery check_matrix High Matrix Effect? start->check_matrix check_variability High Variability? start->check_variability optimize_ph Optimize Sample pH check_recovery->optimize_ph Yes check_recovery->check_matrix No change_solvent Change LLE Solvent/ SPE Sorbent optimize_ph->change_solvent end_node Method Optimized change_solvent->end_node improve_cleanup Improve Sample Cleanup (LLE/SPE) check_matrix->improve_cleanup Yes check_matrix->check_variability No optimize_lc Optimize LC Separation improve_cleanup->optimize_lc optimize_lc->end_node use_sil_is Use SIL-IS check_variability->use_sil_is Yes check_variability->end_node No automate_prep Automate Sample Prep use_sil_is->automate_prep automate_prep->end_node

Caption: Troubleshooting logic for bioanalytical method development.

References

How to enhance the brain penetration of O-Desmethylbrofaromine in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the brain penetration of O-Desmethylbrofaromine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its brain penetration important?

A1: this compound is the major active metabolite of brofaromine, a selective and reversible inhibitor of monoamine oxidase A (MAO-A). Its therapeutic effects are primarily mediated within the central nervous system (CNS). Therefore, ensuring sufficient concentrations of this compound in the brain is crucial for its efficacy in treating neurological and psychiatric disorders.

Q2: What are the main challenges in achieving optimal brain penetration of this compound?

A2: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Key challenges for this compound may include:

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the brain.

  • Physicochemical Properties: Its inherent properties, such as lipophilicity, molecular size, and charge, may not be optimal for passive diffusion across the BBB.

  • Metabolism: The compound might be metabolized at the BBB or in the periphery before it can reach the brain in sufficient concentrations.

Q3: What are the primary strategies to enhance the brain penetration of this compound?

A3: Several strategies can be employed:

  • Inhibition of Efflux Pumps: Co-administration with a P-glycoprotein inhibitor can increase brain concentrations if this compound is a P-gp substrate.

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can facilitate its transport across the BBB.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug that can cross the BBB and then be converted to the active compound within the brain.

  • Chemical Modification: Altering the structure of this compound to optimize its physicochemical properties for better BBB permeability.

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Ratio of this compound
Possible Cause Troubleshooting Step
Active Efflux by P-glycoprotein (P-gp): this compound may be actively transported out of the brain.Experiment: Conduct an in vivo study in rodents with co-administration of a P-gp inhibitor (e.g., elacridar). Expected Outcome: A significant increase in the brain-to-plasma concentration ratio in the presence of the inhibitor would confirm P-gp mediated efflux.
Poor Passive Permeability: The physicochemical properties of the compound may not be favorable for crossing the BBB.Action: Consider formulating this compound into a nanoparticle-based delivery system or designing a more lipophilic prodrug.
Rapid Metabolism: The compound may be quickly metabolized in the periphery or at the BBB.Experiment: Perform metabolic stability assays using liver microsomes and brain homogenates to assess the rate of metabolism.
Issue 2: High Variability in Brain Concentration Measurements
Possible Cause Troubleshooting Step
Inconsistent Dosing or Sampling: Variations in the administration of this compound or the timing of tissue collection can lead to variable results.Action: Standardize the dosing procedure (e.g., route, vehicle volume) and ensure precise timing for blood and brain tissue collection across all animals.
Analytical Method Issues: The method used to quantify this compound in brain tissue may lack precision.Action: Validate the LC-MS/MS method for linearity, accuracy, and precision in brain homogenate matrix. Include quality control samples in each analytical run.
Animal-to-Animal Variation: Biological differences between animals can contribute to variability.Action: Increase the number of animals per group to improve statistical power. Ensure animals are of the same age, sex, and strain.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data to illustrate the expected outcomes of experiments aimed at enhancing the brain penetration of this compound.

Table 1: Brain and Plasma Concentrations of this compound in Rats with and without P-gp Inhibition

Treatment GroupDose (mg/kg)Time (h)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Brain-to-Plasma Ratio
This compound101150 ± 2530 ± 80.20
This compound + Elacridar10 + 51145 ± 3095 ± 200.66

Table 2: Effect of Nanoparticle Formulation on the Brain Penetration of this compound in Mice

FormulationDose (mg/kg)Time (h)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Brain-to-Plasma Ratio
This compound (Solution)5280 ± 1512 ± 40.15
This compound (Nanoparticles)5295 ± 2048 ± 120.51

Experimental Protocols

Protocol 1: In Situ Brain Perfusion in Rats to Determine BBB Permeability

This protocol is adapted for assessing the blood-brain barrier permeability of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound solution in perfusion buffer

  • Peristaltic pump

  • Surgical instruments

Procedure:

  • Anesthetize the rat and expose the common carotid artery.

  • Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.

  • Begin perfusion with the perfusion buffer at a constant flow rate (e.g., 10 mL/min) to wash out the blood.

  • Switch to the perfusion buffer containing a known concentration of this compound and perfuse for a short period (e.g., 1-5 minutes).

  • Stop the perfusion and decapitate the animal.

  • Dissect the brain, weigh it, and homogenize it for analysis.

  • Quantify the concentration of this compound in the brain homogenate using a validated LC-MS/MS method.

  • Calculate the brain uptake clearance (K_in) to determine the permeability.

Protocol 2: Co-administration of a P-gp Inhibitor (Elacridar) in Mice

This protocol is designed to investigate if this compound is a substrate of P-glycoprotein.[1][2]

Materials:

  • Male C57BL/6 mice (25-30 g)

  • This compound solution

  • Elacridar solution (e.g., in a vehicle of 0.5% hydroxypropylmethylcellulose and 1% Tween 80)[3]

  • Dosing syringes and needles

Procedure:

  • Divide the mice into two groups: a control group receiving the vehicle and a treatment group receiving elacridar.

  • Administer elacridar (e.g., 5 mg/kg, intravenously) or the vehicle to the respective groups.[2]

  • After a set pre-treatment time (e.g., 30 minutes), administer this compound (e.g., 10 mg/kg, intravenously or orally) to all animals.[2]

  • At a predetermined time point (e.g., 1 hour) after this compound administration, collect blood samples via cardiac puncture and immediately perfuse the animals with saline to remove blood from the brain.

  • Harvest the brains and process them for quantification of this compound.

  • Analyze the plasma and brain samples by LC-MS/MS to determine the concentrations and calculate the brain-to-plasma ratio.

Protocol 3: Formulation of this compound Loaded Nanoparticles

This protocol provides a general method for preparing polymeric nanoparticles for brain delivery.[4][5]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Organic solvent (e.g., acetone or dichloromethane)

  • Water (Milli-Q or equivalent)

  • Homogenizer or sonicator

Procedure:

  • Dissolve this compound and PLGA in the organic solvent to form the oil phase.

  • Dissolve the surfactant (e.g., PVA) in water to form the aqueous phase.

  • Add the oil phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water emulsion.

  • Continue the homogenization/sonication for a specified time to achieve the desired droplet size.

  • Evaporate the organic solvent under reduced pressure.

  • Collect the nanoparticles by centrifugation, wash them to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 4: Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol outlines the general steps for analyzing this compound concentrations in brain samples.[6][7][8]

Materials:

  • Brain tissue homogenate

  • Internal standard (a stable isotope-labeled version of this compound is ideal)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • To a known amount of brain homogenate, add the internal standard and the protein precipitation solvent.

  • Vortex the mixture to precipitate the proteins and then centrifuge at high speed.

  • Collect the supernatant and inject a portion into the LC-MS/MS system.

  • Separate the analyte from matrix components using a suitable HPLC column and mobile phase gradient.

  • Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Construct a calibration curve using standards of known concentrations in blank brain homogenate to quantify the amount of this compound in the samples.

Visualizations

Signaling Pathways Regulating P-glycoprotein at the BBB

Pgp_Regulation cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_protein Protein Level Inflammatory\nCytokines\n(e.g., TNF-α) Inflammatory Cytokines (e.g., TNF-α) Receptors\n(e.g., TNFR) Receptors (e.g., TNFR) Inflammatory\nCytokines\n(e.g., TNF-α)->Receptors\n(e.g., TNFR) Bind Pathogen Components\n(e.g., LPS) Pathogen Components (e.g., LPS) Pathogen Components\n(e.g., LPS)->Receptors\n(e.g., TNFR) Bind Xenobiotics Xenobiotics PXR/CAR PXR/CAR Xenobiotics->PXR/CAR Activate Signaling\nCascades\n(e.g., NF-κB, PKC) Signaling Cascades (e.g., NF-κB, PKC) Receptors\n(e.g., TNFR)->Signaling\nCascades\n(e.g., NF-κB, PKC) Activate Transcription\nFactors Transcription Factors PXR/CAR->Transcription\nFactors Activate Signaling\nCascades\n(e.g., NF-κB, PKC)->Transcription\nFactors Activate ABCB1 Gene\n(MDR1) ABCB1 Gene (MDR1) Transcription\nFactors->ABCB1 Gene\n(MDR1) Induce Transcription P-glycoprotein\n(P-gp) P-glycoprotein (P-gp) ABCB1 Gene\n(MDR1)->P-glycoprotein\n(P-gp) Translation Pgp_Workflow start Start animal_prep Animal Preparation (Rodent Model) start->animal_prep grouping Divide into Two Groups animal_prep->grouping control_group Control Group: Vehicle Administration grouping->control_group Group 1 inhibitor_group Treatment Group: P-gp Inhibitor (e.g., Elacridar) grouping->inhibitor_group Group 2 drug_admin Administer This compound control_group->drug_admin inhibitor_group->drug_admin sample_collection Blood and Brain Sample Collection drug_admin->sample_collection analysis LC-MS/MS Analysis sample_collection->analysis data_analysis Calculate Brain-to-Plasma Ratio analysis->data_analysis conclusion Conclusion: Assess P-gp Efflux data_analysis->conclusion Brain_Penetration_Strategies cluster_strategies Strategies cluster_mechanisms Mechanisms goal Enhance Brain Penetration of This compound pgp_inhibition P-gp Inhibition goal->pgp_inhibition nanoparticles Nanoparticle Formulation goal->nanoparticles prodrug Prodrug Approach goal->prodrug reduce_efflux Reduce Efflux pgp_inhibition->reduce_efflux facilitate_transport Facilitate Transport nanoparticles->facilitate_transport increase_lipophilicity Increase Lipophilicity prodrug->increase_lipophilicity reduce_efflux->goal facilitate_transport->goal increase_lipophilicity->facilitate_transport

References

Technical Support Center: O-Desmethylbrofaromine Animal Dosing and Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing O-Desmethylbrofaromine in animal studies. The information is tailored for scientists and drug development professionals to refine their animal dosing protocols and navigate potential experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments in a question-and-answer format.

Q1: We are observing inconsistent behavioral effects in our rodent model after oral administration of this compound. What could be the cause?

A1: Inconsistent behavioral effects following oral administration of this compound can stem from several factors related to its formulation and pharmacokinetics. This compound, as a metabolite of brofaromine, may have limited aqueous solubility, leading to variable absorption from the gastrointestinal tract.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Solubility and Formulation Ensure a consistent and appropriate vehicle is used for administration. For poorly soluble compounds, consider using a suspension with a suspending agent (e.g., 0.5% carboxymethylcellulose) or a solution in a vehicle like polyethylene glycol (PEG) 400, dimethyl sulfoxide (DMSO), or a lipid-based formulation. Always ensure the formulation is homogenous before each administration.
First-Pass Metabolism Although this compound is a metabolite, it may still be subject to first-pass metabolism in the gut wall and liver, which can vary between animals. Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, to bypass the gastrointestinal tract and potentially achieve more consistent systemic exposure.
Genetic Variability in Metabolism The formation of this compound from its parent compound, brofaromine, is mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. Laboratory animal strains can exhibit genetic polymorphisms in their corresponding CYP enzymes, leading to differences in drug metabolism and clearance. Ensure you are using a well-characterized and genetically consistent animal strain for your studies.
Food Effects The presence or absence of food in the stomach can significantly impact the absorption of orally administered drugs. Standardize the fasting and feeding schedule of your animals relative to drug administration to minimize this variability.

Q2: Our animals are exhibiting signs of serotonin syndrome (e.g., tremors, agitation, hyperthermia). How should we manage this?

A2: Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. As this compound is a reversible inhibitor of monoamine oxidase A (MAO-A), it increases synaptic serotonin levels. Concomitant administration with other serotonergic agents can precipitate this syndrome.

Immediate Actions and Management:

  • Discontinue Administration: Immediately cease administration of this compound and any other serotonergic drugs.

  • Supportive Care: Provide supportive care to manage the clinical signs. This may include:

    • Temperature Control: Monitor rectal temperature and use cooling measures (e.g., cool water spray, fans) to manage hyperthermia.

    • Hydration: Administer intravenous or subcutaneous fluids to maintain hydration and support cardiovascular function.

    • Sedation: For severe agitation or seizures, a benzodiazepine such as diazepam may be administered under veterinary guidance.

  • Serotonin Antagonists: In severe cases, administration of a serotonin antagonist like cyproheptadine may be considered, but this should be done in consultation with a veterinarian.

Prevention:

  • Avoid co-administration of this compound with other serotonergic agents, including selective serotonin reuptake inhibitors (SSRIs), tricyclic antidepressants (TCAs), and other MAOIs.

  • If switching from another serotonergic drug, ensure an adequate washout period before starting this compound.

Q3: We are planning a study that involves a tyramine challenge to assess the in vivo MAO-A inhibition. What are the key considerations?

A3: The tyramine pressor response test is a critical experiment to evaluate the potential for a "cheese effect," a hypertensive crisis that can occur with MAOI treatment. As this compound is a reversible inhibitor of MAO-A (RIMA), it is expected to have a lower risk than irreversible MAOIs, but this should be empirically determined.

Key Considerations for a Tyramine Challenge Protocol:

Factor Recommendation
Animal Model Conscious, normotensive rats are a commonly used model.
Route of Administration Tyramine is typically administered orally (by gavage) to mimic dietary exposure.
Dose-Response Conduct a dose-response study with tyramine in vehicle-treated animals to establish the dose that elicits a submaximal pressor response.
Blood Pressure Monitoring Continuously monitor arterial blood pressure via a catheter implanted in the carotid or femoral artery.
Experimental Groups Include a vehicle control group, a positive control group (e.g., a known irreversible MAOI like tranylcypromine), and the this compound-treated group.
Timing Administer the tyramine challenge at the expected time of peak MAO-A inhibition by this compound. This may need to be determined in a preliminary pharmacokinetic study.
Safety Be prepared to manage a hypertensive crisis. Have antihypertensive agents readily available.

Frequently Asked Questions (FAQs)

Pharmacology and Dosing

Q: What is the mechanism of action of this compound? A: this compound is the active metabolite of brofaromine and acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound increases the synaptic levels of these neurotransmitters, which is believed to be the basis of its antidepressant and anxiolytic effects.

Q: What is a recommended starting dose for this compound in rats or mice? A: As of the latest literature review, specific in vivo dosing information for this compound is not readily available. Dosing recommendations must therefore be extrapolated from data on the parent compound, brofaromine, and general pharmacological principles. For brofaromine, doses in the range of 1-10 mg/kg have been used in rats.

A rational approach to dose-finding for this compound would be:

  • Literature Review: Search for any new publications that may provide direct dosing information.

  • In Vitro Potency: If the in vitro MAO-A inhibitory potency (IC50) of this compound is known, it can be compared to that of brofaromine to estimate a relative potency.

  • Allometric Scaling: Use allometric scaling principles to convert human equivalent doses of brofaromine to animal doses. However, this should be done with caution as interspecies differences in metabolism can be significant.

  • Dose-Ranging Study: Conduct a pilot dose-ranging study in a small number of animals. Start with a low dose (e.g., 0.1-1 mg/kg) and gradually escalate, while closely monitoring for behavioral changes and any adverse effects.

Q: What is the expected duration of action of this compound? A: As a reversible inhibitor of MAO-A, the duration of action of this compound is expected to be shorter than that of irreversible MAOIs. The duration of MAO-A inhibition by the parent compound, brofaromine, in rats is reported to be between 16 and 24 hours. The specific duration of action for this compound would depend on its pharmacokinetic profile (e.g., half-life) in the animal model being used.

Experimental Design and Protocols

Q: How should this compound be formulated for oral administration in rodents? A: The choice of vehicle will depend on the solubility of this compound.

  • Aqueous Solution: If soluble in water, sterile water or saline is the preferred vehicle.

  • Suspension: If poorly soluble, a suspension can be made using 0.5% to 1% (w/v) carboxymethylcellulose (CMC) or methylcellulose in water. Ensure the suspension is continuously stirred during dosing to maintain homogeneity.

  • Solution in Co-solvents: For compounds that are difficult to suspend, a solution can be prepared using a mixture of solvents such as polyethylene glycol 400 (PEG 400), propylene glycol, or Tween 80 in water or saline. It is crucial to conduct a vehicle-toxicity study to ensure the chosen vehicle does not have its own behavioral or physiological effects.

Q: What behavioral tests are suitable for assessing the antidepressant-like effects of this compound in rodents? A: Standard behavioral tests used to screen for antidepressant activity include:

  • Forced Swim Test (FST): This test is based on the principle that an animal will exhibit immobility when placed in an inescapable container of water. Antidepressants typically reduce the duration of immobility.

  • Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility when a mouse is suspended by its tail.

  • Sucrose Preference Test: This test assesses anhedonia, a core symptom of depression, by measuring the animal's preference for a sweetened solution over plain water. A decrease in preference for the sucrose solution is interpreted as anhedonic-like behavior, which can be reversed by antidepressant treatment.

Q: How can we confirm that this compound is engaging its target (MAO-A) in the brain? A: Target engagement can be confirmed through biochemical assays:

  • Ex Vivo MAO-A Activity Assay: Following in vivo administration of this compound, brain tissue can be collected and homogenized. The activity of MAO-A in the brain homogenates can then be measured using a radiochemical or fluorometric assay with a specific MAO-A substrate (e.g., kynuramine). A reduction in MAO-A activity compared to vehicle-treated animals would confirm target engagement.

  • Neurotransmitter Level Measurement: Brain tissue can be analyzed for levels of monoamines (serotonin, norepinephrine, dopamine) and their metabolites (e.g., 5-HIAA, MHPG, DOPAC) using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD). An increase in the parent monoamine and a decrease in its metabolite would indicate MAO-A inhibition.

Experimental Protocols

1. Protocol for Oral Gavage Administration in Rats

  • Formulation Preparation: Prepare the this compound formulation as a solution or a homogenous suspension in the chosen vehicle.

  • Animal Handling: Gently restrain the rat.

  • Gavage Needle Insertion: Insert a ball-tipped gavage needle into the esophagus via the mouth. Ensure the needle does not enter the trachea.

  • Administration: Slowly administer the calculated dose volume. The typical oral gavage volume for rats is 5-10 mL/kg.

  • Observation: Observe the animal for a few minutes after administration to ensure there are no signs of distress or regurgitation.

2. Protocol for Forced Swim Test in Rats

  • Apparatus: Use a transparent cylinder (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.

  • Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute pre-swim session. This is to induce a stable level of immobility on the test day.

  • Drug Administration (Day 2): Administer this compound or vehicle at the desired time point before the test session (e.g., 60 minutes prior).

  • Test Session (Day 2): Place the rat in the swim cylinder for a 5-minute test session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the 5-minute session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

3. Protocol for Ex Vivo MAO-A Activity Assay

  • Tissue Collection: At the desired time point after this compound administration, euthanize the animal and rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Homogenization: Homogenize the tissue in a suitable buffer (e.g., phosphate buffer).

  • Incubation: Incubate a portion of the homogenate with a specific MAO-A substrate (e.g., [14C]-serotonin or kynuramine).

  • Reaction Termination: Stop the enzymatic reaction after a defined period.

  • Product Separation and Quantification: Separate the metabolic product from the substrate (e.g., by solvent extraction or chromatography) and quantify its amount (e.g., by liquid scintillation counting for radiolabeled substrates or fluorometry for kynuramine).

  • Data Analysis: Express MAO-A activity as the amount of product formed per unit of time per milligram of protein. Compare the activity in the drug-treated group to the vehicle-treated group to determine the percentage of inhibition.

Mandatory Visualizations

MAO_A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) MAO_A Monoamine Oxidase A (MAO-A) Serotonin->MAO_A Metabolism Synaptic_Cleft Increased Synaptic Neurotransmitters Norepinephrine Norepinephrine (NE) Norepinephrine->MAO_A Metabolism Dopamine Dopamine (DA) Dopamine->MAO_A Metabolism Metabolites Inactive Metabolites MAO_A->Metabolites ODesmethylbrofaromine This compound ODesmethylbrofaromine->MAO_A Inhibition Neuronal_Signaling Enhanced Neuronal Signaling Synaptic_Cleft->Neuronal_Signaling Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start formulation This compound Formulation start->formulation dosing Animal Dosing (e.g., Oral Gavage) formulation->dosing behavioral_testing Behavioral Testing (e.g., Forced Swim Test) dosing->behavioral_testing tissue_collection Tissue Collection (Brain) behavioral_testing->tissue_collection biochemical_assays Biochemical Assays (MAO-A Activity, Neurotransmitter Levels) tissue_collection->biochemical_assays data_analysis Data Analysis and Interpretation biochemical_assays->data_analysis end End data_analysis->end

Caption: Typical experimental workflow for this compound studies.

References

Technical Support Center: O-Desmethylbrofaromine Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and confirmation of O-Desmethylbrofaromine degradation products.

Frequently Asked Questions (FAQs)

Q1: Where should I start when I observe a new, unknown peak in the chromatogram of my this compound stability sample?

A1: The first step is to perform a forced degradation study, also known as stress testing. This involves subjecting this compound to a range of harsh conditions to intentionally induce degradation.[1][2][3] This will help in generating a sufficient amount of the degradation product for characterization and will also provide insights into the potential degradation pathways under different stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.

Q2: What are the primary analytical techniques for identifying unknown degradation products?

A2: The most powerful and commonly used techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) for initial identification and molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[1][2][3][4][5] LC-MS, particularly with tandem mass spectrometry (MS/MS), provides valuable fragmentation data that can help in proposing a structure for the degradant. NMR provides detailed information about the chemical structure, including the connectivity of atoms.

Q3: My LC-MS data shows a peak with a specific mass-to-charge ratio (m/z). How do I propose a structure for this degradation product?

A3: High-resolution mass spectrometry (HRMS) is crucial to obtain an accurate mass, which allows for the prediction of the elemental composition.[6][7] By comparing the elemental composition of the degradation product with that of this compound, you can hypothesize the chemical modification that has occurred (e.g., hydrolysis, oxidation, dealkylation). Tandem MS (MS/MS) fragmentation patterns of the parent drug and the degradation product should be compared to pinpoint the site of modification on the molecule.

Q4: I have isolated a degradation product. How can I definitively confirm its structure?

A4: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are the gold standard for unambiguous structure determination of isolated compounds.[1][2][3][4][5] 1H NMR and 13C NMR will provide information on the proton and carbon environments, while 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will help establish the connectivity between atoms.

Q5: I am struggling to isolate enough of the degradation product for NMR analysis. What are my options?

A5: If isolation is challenging, you can consider using techniques like LC-NMR, which couples the separation power of HPLC with the structural elucidation capabilities of NMR. Alternatively, sensitive micro-NMR probes can be used which require smaller amounts of the sample. In some cases, chemical synthesis of the suspected degradation product can be performed to confirm its identity by comparing its chromatographic and spectroscopic data with the observed degradation product.

Troubleshooting Guides

Issue 1: No degradation observed under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or prolong the exposure time.
This compound is highly stable under the tested conditions.While possible, it's important to ensure a wide range of stress conditions have been applied as per ICH guidelines before concluding intrinsic stability.
Analytical method is not stability-indicating.The chromatographic method may not be able to separate the degradation products from the parent peak. Method development and validation with spiked samples of potential degradants should be performed.
Issue 2: Complex chromatogram with multiple degradation peaks.
Possible Cause Troubleshooting Step
Multiple degradation pathways are occurring.Optimize the stress conditions to favor the formation of one or a few major degradation products for easier isolation and characterization.
Secondary degradation is occurring.Analyze samples at different time points during the forced degradation study to identify primary and secondary degradation products.
Sample matrix interference.Ensure proper sample clean-up and use a high-resolution chromatographic column to achieve better separation.
Issue 3: Inconclusive MS/MS fragmentation data.
Possible Cause Troubleshooting Step
Low abundance of the degradation product.Concentrate the sample or use a more sensitive mass spectrometer.
Isomeric degradation products.Isomers will have the same mass and may have similar fragmentation patterns. High-performance liquid chromatography (HPLC) with different column chemistries or chiral columns (if applicable) should be employed to separate them before MS analysis. NMR is essential for distinguishing isomers.
In-source fragmentation of the parent drug.Optimize the MS source conditions (e.g., cone voltage) to minimize in-source fragmentation and ensure the observed ions are genuine degradation products.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study for this compound should be conducted to assess its stability and identify potential degradation products. The following conditions are recommended as a starting point:

Stress Condition Methodology
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 80°C for 48 hours.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

Samples should be analyzed by a stability-indicating HPLC method at various time points to monitor the formation of degradation products.

LC-MS/MS Method for Initial Identification

A generic LC-MS/MS method for the initial identification of this compound and its degradation products is outlined below. Method optimization will be required.

Parameter Condition
LC Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Ionization Electrospray Ionization (ESI) in positive mode
MS Analyzer High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Data Acquisition Full scan mode to detect all ions, followed by product ion scans (MS/MS) on the detected parent and degradant ions.
NMR Sample Preparation and Analysis

For definitive structural elucidation, the degradation product needs to be isolated, typically by preparative HPLC, and then analyzed by NMR.

  • Isolation: Use a preparative HPLC system with a column and mobile phase optimized for the separation of the target degradation product. Collect the fraction containing the pure degradant.

  • Sample Preparation: Evaporate the solvent from the collected fraction under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • NMR Analysis: Acquire a suite of NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • DEPT (Distortionless Enhancement by Polarization Transfer)

    • COSY (²J and ³J H-H correlations)

    • HSQC (¹J C-H correlations)

    • HMBC (²J and ³J C-H correlations)

  • Structure Elucidation: Interpret the NMR spectra to determine the chemical structure of the degradation product.

Visualizations

G cluster_workflow Degradation Product Identification Workflow start Observe Unknown Peak in Stability Study forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation lcms_analysis LC-MS/MS Analysis (Accurate Mass & Fragmentation) forced_degradation->lcms_analysis propose_structure Propose Putative Structure lcms_analysis->propose_structure isolate_dp Isolate Degradation Product (Preparative HPLC) propose_structure->isolate_dp nmr_analysis NMR Analysis (1D & 2D NMR) isolate_dp->nmr_analysis confirm_structure Confirm Structure nmr_analysis->confirm_structure G cluster_troubleshooting Troubleshooting Logic for Inconclusive MS/MS Data start Inconclusive MS/MS Data check_abundance Is the peak intensity sufficient? start->check_abundance check_isomers Could it be an isomer? check_abundance->check_isomers Yes concentrate Concentrate Sample / Use More Sensitive MS check_abundance->concentrate No check_insource Is it in-source fragmentation? check_isomers->check_insource No optimize_hplc Optimize HPLC for Isomer Separation check_isomers->optimize_hplc Yes optimize_source Optimize MS Source Conditions check_insource->optimize_source Yes

References

Validation & Comparative

A Head-to-Head Comparison of Monoamine Oxidase Inhibitors: Brofaromine and Its Active Metabolite in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the reversible inhibitor of monoamine oxidase A (RIMA), brofaromine, and its active metabolite, O-desmethylbrofaromine, with other key monoamine oxidase inhibitors (MAOIs). This comparison includes the reversible MAO-A inhibitor moclobemide, the irreversible MAO-B inhibitor selegiline, and the irreversible non-selective MAOI tranylcypromine.

While direct quantitative data for this compound remains limited in publicly available literature, its activity as a metabolite of brofaromine is acknowledged.[1][2] This guide will focus on the parent compound, brofaromine, for quantitative comparisons while contextualizing the role of its active metabolite.

Quantitative Comparison of MAOI Activity

The following table summarizes the available in vitro data for the selected MAOIs, focusing on their inhibitory potency (IC50 and Ki values) against the two major isoforms of monoamine oxidase, MAO-A and MAO-B. Lower values indicate greater potency.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)MAO-A Ki (nM)MAO-B Ki (nM)SelectivityReversibility
Brofaromine 44---MAO-A SelectiveReversible
This compound Data not availableData not availableData not availableData not availablePresumed MAO-A SelectiveReversible
Moclobemide 2.3590001.049 (competitive)-MAO-A SelectiveReversible
Selegiline -18-0.054 (non-competitive)MAO-B SelectiveIrreversible
Tranylcypromine ----Non-selectiveIrreversible

Note: The IC50 and Ki values can vary depending on the experimental conditions. The data presented here is a synthesis of available information for comparative purposes.

Experimental Protocols

The determination of MAO inhibitory activity is crucial for characterizing the potency and selectivity of compounds like this compound and other MAOIs. Below is a detailed, generalized protocol for an in vitro monoamine oxidase inhibition assay.

Objective:

To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Materials:
  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrates: Kynuramine (for MAO-A) or benzylamine (for MAO-B).

  • Test Compound: this compound or other MAOIs, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Inhibitors (Positive Controls): Clorgyline (for MAO-A) and selegiline (for MAO-B).

  • Assay Buffer: Phosphate buffer, pH 7.4.

  • Detection Reagent: A reagent that allows for the spectrophotometric or fluorometric detection of the product of the enzymatic reaction (e.g., a peroxidase-coupled reaction).

  • 96-well plates: Black plates with clear bottoms are recommended for fluorescence assays.

  • Plate reader: Capable of measuring absorbance or fluorescence.

Procedure:
  • Preparation of Reagents: Prepare all solutions (assay buffer, enzyme, substrate, test compound, and reference inhibitors) to their final concentrations. A serial dilution of the test compound is prepared to determine the IC50 value.

  • Enzyme Inhibition:

    • Add the assay buffer to the wells of the 96-well plate.

    • Add the test compound at various concentrations to the respective wells.

    • Include wells for a negative control (no inhibitor) and a positive control (a known inhibitor).

    • Pre-incubate the plate with the enzyme and the test compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate for a specific duration (e.g., 20-30 minutes) at a controlled temperature.

  • Detection:

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader. The signal is proportional to the amount of product formed.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Signaling Pathways and Mechanisms of Action

MAOIs exert their therapeutic effects by preventing the breakdown of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft.[3] This leads to enhanced neurotransmission, which is beneficial in conditions like depression and Parkinson's disease.

MAOI_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Synaptic_Cleft Increased Monoamines Receptor Postsynaptic Receptor Signal Enhanced Neurotransmission

The diagram above illustrates the fundamental mechanism of MAOIs. In the presynaptic neuron, monoamine neurotransmitters are subject to degradation by MAO. MAOIs block this enzyme, leading to an accumulation of neurotransmitters in the synaptic cleft. This results in increased binding to postsynaptic receptors and enhanced neurotransmission.

Experimental Workflow for MAOI Screening

The process of identifying and characterizing novel MAOIs involves a structured workflow, from initial screening to detailed kinetic analysis.

MAOI_Screening_Workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_kinetics Kinetic Analysis HTS Compound Library Screening (Primary Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Selectivity MAO-A vs. MAO-B Selectivity Assay IC50->Selectivity Reversibility Reversibility Assay (e.g., Dialysis) Selectivity->Reversibility Ki Ki Determination (Cheng-Prusoff) Reversibility->Ki Mechanism Mechanism of Inhibition (e.g., Lineweaver-Burk plot) Ki->Mechanism

This workflow begins with high-throughput screening of a compound library to identify initial "hits." These hits are then subjected to more detailed characterization to determine their potency (IC50), selectivity for MAO-A versus MAO-B, and the reversibility of their inhibition. Finally, kinetic studies are performed to determine the inhibition constant (Ki) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive). This systematic approach allows for the comprehensive evaluation of novel MAOI candidates.

References

Validating the In Vivo Efficacy of O-Desmethylbrofaromine Against a Known Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of O-Desmethylbrofaromine, an active metabolite of the reversible inhibitor of monoamine oxidase A (MAO-A), against the well-established MAO-A inhibitor, moclobemide. Due to the limited availability of direct comparative studies on this compound, this guide leverages data from its parent compound, brofaromine, to provide a substantive comparison of two prominent reversible MAO-A inhibitors. The data presented is compiled from preclinical studies utilizing established rodent models of antidepressant efficacy.

Mechanism of Action: Enhancing Monoaminergic Neurotransmission

Both brofaromine (and by extension, its active metabolite this compound) and moclobemide exert their therapeutic effects by reversibly inhibiting the enzyme monoamine oxidase A (MAO-A).[1] This enzyme is primarily responsible for the degradation of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the presynaptic neuron. By inhibiting MAO-A, these compounds lead to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing downstream neuronal signaling. This potentiation of monoaminergic neurotransmission is the cornerstone of their antidepressant activity.

Comparative In Vivo Efficacy

The antidepressant-like effects of brofaromine and moclobemide have been evaluated in various preclinical models. The forced swim test in rodents is a widely used behavioral paradigm to screen for potential antidepressant activity. In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect. Furthermore, in vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions, providing neurochemical evidence of a compound's mechanism of action.

Behavioral Effects in the Forced Swim Test
CompoundSpeciesDoseAdministration RouteChange in ImmobilityChange in Active Behavior
Moclobemide Rat2.5 mg/kg/day (14 days)Osmotic minipumpDecreaseIncrease in swimming and climbing
Moclobemide Rat15 mg/kg/day (3 and 14 days)Osmotic minipumpDecreaseIncrease in swimming and climbing
Brofaromine Data not available in a directly comparable format

Note: Direct comparative data for brofaromine in the forced swim test with specific immobility times was not available in the reviewed literature. The provided moclobemide data is from a study by Cryan et al. (2005).

Neurochemical Effects Measured by In Vivo Microdialysis
CompoundSpeciesBrain RegionEffect on Extracellular Monoamines
Brofaromine RatFrontal CortexIncreased Serotonin (5-HT) with local infusion[2][3]
Brofaromine RatStriatumIncreased m-tyramine and p-tyramine
Moclobemide RatStriatumIncreased Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT)

Experimental Protocols

Forced Swim Test (Rodent Model of Depression)

The forced swim test is a behavioral assay used to assess antidepressant efficacy.

Apparatus:

  • A transparent cylindrical tank (typically 20 cm in diameter and 40-50 cm in height).

  • The tank is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.

Procedure:

  • Habituation (Day 1): Animals are individually placed in the water-filled cylinder for a 15-minute pre-swim session. This initial exposure induces a state of behavioral despair in subsequent sessions.

  • Test Session (Day 2): 24 hours after the habituation session, the animals are again placed in the swim tank for a 5-6 minute test session.

  • Data Acquisition: The entire test session is typically recorded for later analysis. The primary measures recorded are the duration of immobility (the animal makes only minimal movements to keep its head above water), swimming, and climbing.

  • Drug Administration: The test compound (e.g., this compound or moclobemide) or vehicle is administered at a specified time point before the test session.

In Vivo Microdialysis (Measurement of Brain Monoamine Levels)

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals.

Procedure:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., frontal cortex, striatum) of an anesthetized animal. The animal is then allowed to recover from the surgery.

  • Perfusion: On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: As the aCSF flows through the probe, extracellular molecules, including monoamine neurotransmitters, diffuse across the semipermeable membrane of the probe and into the dialysate. The dialysate is collected at regular intervals.

  • Neurochemical Analysis: The collected dialysate samples are then analyzed using highly sensitive techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.

  • Drug Administration: The test compound can be administered systemically (e.g., via injection) or locally through the microdialysis probe (reverse dialysis) to assess its effect on neurotransmitter levels.

Visualizations

MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine (DA) L_DOPA->Dopamine Norepinephrine Norepinephrine (NE) Dopamine->Norepinephrine VMAT2 VMAT2 Dopamine->VMAT2 Storage in Vesicles MAO_A Monoamine Oxidase A (MAO-A) Dopamine->MAO_A Degradation Norepinephrine->VMAT2 Norepinephrine->MAO_A Tryptophan Tryptophan Serotonin Serotonin (5-HT) Tryptophan->Serotonin Serotonin->VMAT2 Serotonin->MAO_A DA_released DA VMAT2->DA_released Release NE_released NE VMAT2->NE_released HT_released 5-HT VMAT2->HT_released Metabolites Inactive Metabolites MAO_A->Metabolites Postsynaptic_Receptors Postsynaptic Receptors DA_released->Postsynaptic_Receptors NE_released->Postsynaptic_Receptors HT_released->Postsynaptic_Receptors Neuronal_Signaling Downstream Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling ODesmethylbrofaromine This compound / Moclobemide ODesmethylbrofaromine->MAO_A Inhibition

Caption: Mechanism of action of reversible MAO-A inhibitors.

FST_Workflow cluster_setup Setup cluster_day1 Day 1: Habituation cluster_day2 Day 2: Testing cluster_analysis Data Analysis Apparatus Prepare Cylindrical Tank with Water (23-25°C) Habituation Place Animal in Tank for 15 min Pre-swim Apparatus->Habituation Return_to_Cage1 Return to Home Cage Habituation->Return_to_Cage1 Drug_Admin Administer Test Compound or Vehicle Return_to_Cage1->Drug_Admin Test_Swim Place Animal in Tank for 5-6 min Test Swim Drug_Admin->Test_Swim Record Record Behavior (Video) Test_Swim->Record Return_to_Cage2 Return to Home Cage Record->Return_to_Cage2 Score_Behavior Score Duration of Immobility, Swimming, and Climbing Return_to_Cage2->Score_Behavior Analyze Statistical Analysis Score_Behavior->Analyze

Caption: Experimental workflow for the Forced Swim Test.

Microdialysis_Workflow cluster_surgery Surgery cluster_experiment Experiment cluster_analysis Analysis Implant Stereotaxically Implant Microdialysis Probe Recover Allow Animal to Recover Implant->Recover Perfuse Perfuse Probe with aCSF Recover->Perfuse Collect_Baseline Collect Baseline Dialysate Samples Perfuse->Collect_Baseline Administer_Drug Administer Test Compound Collect_Baseline->Administer_Drug Collect_Post_Drug Collect Post-Drug Dialysate Samples Administer_Drug->Collect_Post_Drug HPLC Analyze Samples via HPLC-ED Collect_Post_Drug->HPLC Quantify Quantify Monoamine Concentrations HPLC->Quantify Analyze_Data Statistical Analysis Quantify->Analyze_Data

Caption: Experimental workflow for In Vivo Microdialysis.

References

Navigating the Analytical Maze: A Guide to the Cross-Validation of O-Desmethylbrofaromine Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in drug development and clinical research is the accurate quantification of drug metabolites. For O-Desmethylbrofaromine, a key metabolite of the reversible monoamine oxidase inhibitor brofaromine, robust and reliable analytical methods are paramount. However, a comprehensive review of publicly available literature reveals a scarcity of detailed, validated analytical protocols specifically for this compound. This guide, therefore, provides a framework for the development and cross-validation of analytical methods for its quantification, drawing upon established principles for similar compounds.

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is non-negotiable. When different analytical methods are employed across studies or laboratories, cross-validation becomes essential to guarantee that the data is comparable and accurate. This guide outlines the critical parameters for two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and presents a workflow for their development and cross-validation.

Hypothetical Performance Comparison of Analytical Methods

Performance CharacteristicHPLC-UV (Hypothetical)LC-MS/MS (Hypothetical)
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 5 - 20 ng/mL0.1 - 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Recovery (%) 70 - 110%80 - 120%
Matrix Effect Not applicableWithin 85 - 115%
Selectivity/Specificity HighVery High
Throughput ModerateHigh

Experimental Protocols: A Roadmap to Robust Quantification

The development of a reliable analytical method requires a systematic approach. Below are detailed, albeit hypothetical, experimental protocols for HPLC-UV and LC-MS/MS methods for this compound quantification in human plasma.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., a structurally similar, stable-isotope labeled compound or an appropriate analog).

  • Add 100 µL of 1 M sodium hydroxide to alkalinize the sample.

  • Add 3 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 210-280 nm).

3. Method Validation:

  • Linearity: Prepare calibration standards in blank plasma over a concentration range (e.g., 5 - 1000 ng/mL) and analyze in triplicate. Plot the peak area ratio (analyte/internal standard) against concentration and perform linear regression.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL) in five replicates on three different days.

  • Recovery: Compare the peak areas of extracted samples with those of unextracted standards at the same concentration.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage).

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of an internal standard solution (preferably a stable-isotope labeled this compound).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 or similar reverse-phase column with smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Determine the precursor and product ions for this compound and the internal standard by direct infusion.

3. Method Validation:

  • Perform validation as described for the HPLC-UV method, with the addition of assessing matrix effect by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution.

Visualizing the Workflow and Comparison

To better illustrate the processes involved in method development and cross-validation, the following diagrams are provided.

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation cluster_crossval Cross-Validation Dev_Start Define Analytical Requirements Select_Method Select Method (HPLC/LC-MS) Dev_Start->Select_Method Optimize_SP Optimize Sample Preparation Select_Method->Optimize_SP Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Optimize_Det Optimize Detection Optimize_Chroma->Optimize_Det Val_Linearity Linearity & Range Optimize_Det->Val_Linearity Val_Acc_Prec Accuracy & Precision Val_Selectivity Selectivity & Specificity Val_LLOQ LLOQ Val_Recovery Recovery & Matrix Effect Val_Stability Stability CrossVal_Plan Define Acceptance Criteria Val_Stability->CrossVal_Plan CrossVal_Execute Analyze Same QC Samples by Both Methods CrossVal_Plan->CrossVal_Execute CrossVal_Compare Compare Results CrossVal_Execute->CrossVal_Compare CrossVal_Report Generate Report CrossVal_Compare->CrossVal_Report

Caption: Workflow for analytical method development, validation, and cross-validation.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS Title Comparison of Analytical Methods for this compound HPLC_Sensitivity Sensitivity: Moderate (ng/mL) LCMS_Sensitivity Sensitivity: Very High (pg/mL - low ng/mL) HPLC_Specificity Specificity: High HPLC_Cost Cost: Lower HPLC_Throughput Throughput: Moderate LCMS_Specificity Specificity: Very High LCMS_Cost Cost: Higher LCMS_Throughput Throughput: High

Caption: Key characteristic comparison between HPLC-UV and LC-MS/MS methods.

A Comparative Analysis of the Side-Effect Profiles of O-Desmethylbrofaromine and Brofaromine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side-effect profiles of the reversible inhibitor of monoamine oxidase A (RIMA), Brofaromine, and its active metabolite, O-Desmethylbrofaromine. Due to a lack of available experimental data for this compound, this comparison is based on established clinical findings for Brofaromine and a theoretical consideration of its metabolite's activity.

Summary of Side-Effect Profiles

While a direct experimental comparison of the side-effect profiles of Brofaromine and this compound is not possible due to the absence of specific studies on the metabolite, the known adverse effects of the parent compound, Brofaromine, are well-documented in clinical trials. As an active metabolite, it is plausible that this compound contributes to the overall side-effect profile of Brofaromine.

Quantitative Data from Brofaromine Clinical Trials

The following table summarizes the frequently reported side effects of Brofaromine from placebo-controlled and comparative clinical studies.

Side EffectFrequency in Brofaromine GroupFrequency in Placebo/Comparator GroupStudy Reference
InsomniaMore common than placebo-[1]
DizzinessMore common than placebo-[1]
Dry MouthMore common than placebo-[1]
AnorexiaMore common than placebo-[1]
TinnitusMore common than placebo-[1]
TremorMore common than placebo-[1]
Middle Sleep DisturbanceProminent side effectNot specified[2]
NauseaProminent side effectNot specified[2]
Postural HypotensionOccurred temporarilyNot specified

It is noteworthy that Brofaromine has been associated with less severe anticholinergic side effects compared to tricyclic antidepressants and a lower risk of cardiovascular complications, such as hypertension, compared to traditional, irreversible MAOIs.[3]

Experimental Protocols

The side-effect data for Brofaromine is derived from various clinical trials. Below are the methodologies of key studies:

Multicenter, Placebo-Controlled, Double-Blind Study in Social Phobia[1]
  • Objective: To evaluate the safety and efficacy of Brofaromine in outpatients with social phobia.

  • Study Design: A 10-week, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 102 outpatients with a diagnosis of social phobia. 52 patients were assigned to the Brofaromine group and 50 to the placebo group.

  • Intervention: After a 1-week placebo washout period, patients received either Brofaromine (starting at 50 mg/day and titrated to a maximum of 150 mg/day) or a placebo.

  • Data Collection: Side effects were systematically recorded and compared between the two groups. Vital signs and laboratory values were also monitored.

Double-Blind, Placebo-Controlled Study in Panic Disorder[2]
  • Objective: To assess the clinical effects and side effects of Brofaromine in patients with panic disorder.

  • Study Design: A 12-week, double-blind, placebo-controlled study.

  • Participants: 30 patients with panic disorder with or without agoraphobia (according to DSM-III-R criteria).

  • Intervention: Patients were treated with a fixed dose of Brofaromine (150 mg daily) or a placebo.

  • Data Collection: Side effects were monitored and recorded throughout the study period. Blood pressure was also monitored.

Signaling Pathways and Experimental Workflow

Brofaromine's Dual Mechanism of Action

Brofaromine exhibits a dual mechanism of action, which is crucial for understanding its therapeutic effects and side-effect profile. It acts as a reversible inhibitor of monoamine oxidase A (MAO-A) and also inhibits the reuptake of serotonin.

Brofaromine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO_A Monoamine Oxidase A (MAO-A) SERT Serotonin Transporter (SERT) Serotonin_Vesicle Serotonin Vesicles Serotonin_Cytoplasm Serotonin Serotonin_Vesicle->Serotonin_Cytoplasm Release Serotonin_Cytoplasm->MAO_A Metabolism Serotonin_Cytoplasm->SERT Reuptake Serotonin_Synapse Serotonin Serotonin_Cytoplasm->Serotonin_Synapse Serotonin_Receptor Serotonin Receptors Serotonin_Synapse->Serotonin_Receptor Binding Brofaromine Brofaromine Brofaromine->MAO_A Inhibits Brofaromine->SERT Inhibits Side_Effect_Comparison_Workflow cluster_compounds Test Compounds cluster_study_design Preclinical Study Design cluster_data_analysis Data Analysis and Comparison Brofaromine Brofaromine Animal_Model Selection of appropriate animal model (e.g., rodent) Brofaromine->Animal_Model O_Desmethylbrofaromine This compound O_Desmethylbrofaromine->Animal_Model Placebo Placebo Placebo->Animal_Model Dose_Response Dose-response studies for toxicity and adverse effects Animal_Model->Dose_Response Behavioral_Assays Behavioral assays for CNS side effects (e.g., locomotor activity, anxiety models) Dose_Response->Behavioral_Assays Physiological_Monitoring Physiological monitoring (e.g., blood pressure, heart rate, body temperature) Behavioral_Assays->Physiological_Monitoring Statistical_Analysis Statistical comparison of side-effect incidence and severity between groups Physiological_Monitoring->Statistical_Analysis Profile_Comparison Generation of comparative side-effect profiles Statistical_Analysis->Profile_Comparison

References

Comparative Analysis of MAO-A Inhibitory Potency: Brofaromine vs. O-Desmethylbrofaromine

Author: BenchChem Technical Support Team. Date: November 2025

A definitive quantitative comparison of the Monoamine Oxidase-A (MAO-A) inhibitory potency between Brofaromine and its metabolite, O-Desmethylbrofaromine, cannot be conclusively established based on currently available scientific literature. While Brofaromine is well-characterized as a potent, selective, and reversible inhibitor of MAO-A, specific experimental data detailing the IC50 or Ki values for this compound's interaction with MAO-A is not present in the reviewed literature.

This guide provides a comprehensive overview of the known MAO-A inhibitory activity of Brofaromine, alongside a generalized experimental framework for assessing such activity. This information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of these compounds.

Brofaromine: A Profile of a Reversible MAO-A Inhibitor

Brofaromine is a second-generation MAO inhibitor that exhibits high selectivity for the MAO-A isoenzyme.[1][2][3][4] Its reversible nature of inhibition is a key characteristic, distinguishing it from older, irreversible MAO inhibitors and contributing to a more favorable safety profile, particularly concerning the potentiation of tyramine's pressor effects (the "cheese effect").[2][3] The primary therapeutic interest in Brofaromine has been for the treatment of depression and anxiety disorders.[2][4]

Quantitative Analysis of Brofaromine's MAO-A Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). While a direct side-by-side comparison with this compound is unavailable, the following table summarizes the known inhibitory data for Brofaromine against MAO-A.

CompoundTarget EnzymeParameterValueSource Organism
BrofaromineMAO-A-Potent and Selective InhibitorRat Brain

Note: Specific IC50 or Ki values for Brofaromine were not explicitly found in the direct search results, but its potent and selective inhibitory nature is consistently reported.

Experimental Protocols for Determining MAO-A Inhibitory Activity

The following is a generalized protocol for an in vitro assay to determine the MAO-A inhibitory potency of a test compound. This methodology is standard in the field and would be applicable for assessing both Brofaromine and this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human monoamine oxidase-A (MAO-A).

Materials:

  • Recombinant human MAO-A enzyme

  • Test compound (e.g., Brofaromine, this compound)

  • MAO-A substrate (e.g., kynuramine or a fluorescent substrate)

  • Positive control inhibitor (e.g., clorgyline)

  • Phosphate buffer

  • Detection reagents (e.g., horseradish peroxidase and a fluorogenic substrate for a coupled-enzyme assay)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

    • Prepare solutions of MAO-A enzyme and the substrate in phosphate buffer at the desired concentrations.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the phosphate buffer, the test compound at various concentrations (or positive control/vehicle), and the MAO-A enzyme solution.

    • Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.

    • Incubate the plate at 37°C for a defined reaction time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (if necessary, depending on the detection method).

  • Detection:

    • For a coupled-enzyme assay, add the detection reagents (e.g., horseradish peroxidase and a fluorogenic substrate). The amount of product formed is proportional to the MAO-A activity.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of MAO-A inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Scientific Context

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the MAO-A signaling pathway and a typical experimental workflow.

MAO_A_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_mito Mitochondrion Monoamine Monoamine Neurotransmitter (e.g., Serotonin) Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging Vesicle->Synapse Release Reuptake Reuptake Transporter MAOA MAO-A Reuptake->MAOA Degradation Synapse->Reuptake Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Signal Signal Transduction Receptor->Signal Metabolite Inactive Metabolite MAOA->Metabolite Inhibitor Brofaromine (MAO-A Inhibitor) Inhibitor->MAOA Inhibition

Caption: MAO-A Inhibition Signaling Pathway.

MAO_A_Inhibition_Assay_Workflow A Prepare Reagents: - MAO-A Enzyme - Test Compound (Brofaromine) - Substrate - Buffers B Dispense Reagents into 96-well Plate: - Buffer - Test Compound (serial dilutions) - MAO-A Enzyme A->B C Pre-incubation (e.g., 15 min at 37°C) B->C D Initiate Reaction: Add Substrate C->D E Incubation (e.g., 30-60 min at 37°C) D->E F Stop Reaction (if applicable) E->F G Signal Detection: (Absorbance or Fluorescence) F->G H Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value G->H

Caption: Experimental Workflow for MAO-A Inhibition Assay.

References

Assessing the Selectivity of O-Desmethylbrofaromine for MAO-A versus MAO-B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of O-Desmethylbrofaromine, an active metabolite of the reversible monoamine oxidase A (MAO-A) inhibitor brofaromine, for the two principal isoforms of monoamine oxidase: MAO-A and MAO-B. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide presents data for its parent compound, brofaromine, alongside a selection of well-characterized MAO inhibitors to provide a comprehensive reference for researchers in the field.

Comparative Analysis of MAO Inhibitor Selectivity

The inhibitory potency of a compound against MAO-A and MAO-B is a critical determinant of its pharmacological profile and therapeutic application. High selectivity for MAO-A is often associated with antidepressant effects, while selective MAO-B inhibition is a therapeutic strategy for Parkinson's disease. The following table summarizes the 50% inhibitory concentrations (IC50) for brofaromine and other key MAO inhibitors against both isoforms.

Note on this compound: An extensive literature search did not yield specific IC50 or Ki values for the inhibitory activity of this compound on MAO-A and MAO-B. However, it is established as an active metabolite of brofaromine.[1][2] The data for brofaromine indicates high selectivity for MAO-A.[3][4][5]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-B IC50 / MAO-A IC50)Type of Inhibition
Brofaromine 0.19 - 0.2[5]No inhibition reported[3][4]Highly Selective for MAO-AReversible, Selective MAO-A
Moclobemide 10[3]1000[3]100Reversible, Selective MAO-A
Clorgyline 0.0012[6]1.9[6]1583Irreversible, Selective MAO-A
Selegiline (Deprenyl) 1.30.00430.0033Irreversible, Selective MAO-B

Experimental Protocols: In Vitro MAO Inhibition Assay

The determination of IC50 values for MAO inhibitors is typically performed using an in vitro fluorometric or radiometric assay. The following protocol outlines a general procedure for assessing the inhibitory potential of a test compound against recombinant human MAO-A and MAO-B.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well microplates (black, for fluorescence assays)

  • Fluorometric plate reader

2. Assay Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in DMSO. Serially dilute the compounds in phosphate buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a predetermined optimal concentration in phosphate buffer.

  • Incubation: In a 96-well plate, add the diluted test compound or reference inhibitor to the respective wells. Add the diluted enzyme preparation to each well. Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine, to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence resulting from the enzymatic conversion of kynuramine to 4-hydroxyquinoline. Measurements are typically taken at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm at regular intervals for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound and control.

    • Normalize the reaction rates to the vehicle control (enzyme activity without inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying biological context, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Pre_Incubation Pre-incubation (Inhibitor + Enzyme) Compound_Prep->Pre_Incubation Enzyme_Prep Enzyme Dilution Enzyme_Prep->Pre_Incubation Reaction_Start Reaction Initiation (Add Substrate) Pre_Incubation->Reaction_Start Measurement Fluorescence Reading Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calc % Inhibition Calculation Rate_Calculation->Inhibition_Calc IC50_Determination IC50 Determination Inhibition_Calc->IC50_Determination

Caption: Experimental workflow for determining MAO inhibitor IC50 values.

MAO_Signaling_Pathway cluster_MAO_A MAO-A Pathway cluster_MAO_B MAO-B Pathway cluster_Inhibitors Inhibitors Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolites_A Inactive Metabolites MAO_A->Metabolites_A Oxidative Deamination Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Phenylethylamine Phenylethylamine Phenylethylamine->MAO_B Metabolites_B Inactive Metabolites MAO_B->Metabolites_B Oxidative Deamination Selective_MAO_A_I Selective MAO-A Inhibitors Selective_MAO_A_I->MAO_A Selective_MAO_B_I Selective MAO-B Inhibitors Selective_MAO_B_I->MAO_B

Caption: Simplified signaling pathways of MAO-A and MAO-B and their selective inhibition.

References

Replicating Pharmacokinetic Findings of O-Desmethylbrofaromine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the metabolic pathways and pharmacokinetic profiles of brofaromine and its O-desmethyl metabolite, with venlafaxine as a key comparator.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the pharmacokinetics of O-Desmethylbrofaromine. Due to the limited availability of direct research on this compound, this document leverages data from its parent compound, brofaromine, and draws parallels with the well-documented pharmacokinetics of venlafaxine and its active metabolite, O-desmethylvenlafaxine.

Executive Summary

Brofaromine, a reversible and selective inhibitor of monoamine oxidase A (MAO-A), undergoes O-demethylation to form its metabolite, this compound. This metabolic process is significantly influenced by the cytochrome P450 enzyme CYP2D6.[1] Individuals with different CYP2D6 phenotypes (extensive vs. poor metabolizers) exhibit notable variations in the pharmacokinetic profiles of both brofaromine and its metabolite.[1] To provide a robust comparative framework, this guide includes data on venlafaxine, another antidepressant that is also metabolized via O-demethylation to an active metabolite, O-desmethylvenlafaxine.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for brofaromine and its O-desmethyl metabolite, as well as for venlafaxine and O-desmethylvenlafaxine, providing a basis for comparison.

Table 1: Pharmacokinetic Parameters of Brofaromine and this compound in Extensive (EM) vs. Poor (PM) Metabolizers of Debrisoquine

ParameterBrofaromine (EM)Brofaromine (PM)This compound (EM)This compound (PM)
Half-life (t½) Baseline~136% longer than EMNot specifiedNot specified
AUC (0-∞) Baseline~110% larger than EMBaseline~40% of EM
Cmax Not specifiedNot specifiedBaseline~69% of EM
Metabolite/Substrate Ratio (Urine) ~6-fold higher than PMBaselineNot applicableNot applicable

Data sourced from a study on the role of cytochrome P4502D6 in the metabolism of brofaromine.[1]

Table 2: Pharmacokinetic Parameters of Brofaromine in Healthy Young vs. Frail Elderly Volunteers (75 mg dose)

ParameterHealthy Young Volunteers (20-35 y)Frail Elderly Patients (66-92 y)
AUC 19.9 µmolh/L43.2 µmolh/L
Clearance 11.8 L/h5.0 L/h
Volume of Distribution 230 L130 L
Half-life (t½) 14.2 h19.0 h

Data sourced from a study on the influence of age, frailty, and liver function on the pharmacokinetics of brofaromine.[2]

Table 3: Pharmacokinetic Parameters of Venlafaxine and O-Desmethylvenlafaxine (ODV)

ParameterVenlafaxineO-Desmethylvenlafaxine (ODV)
Half-life (t½) ~5 ± 2 hours (immediate release)~11 ± 2 hours
Apparent Volume of Distribution (Vd) 7.5 ± 3.7 L/kg5.7 ± 1.8 L/kg
Apparent Plasma Clearance 1.3 ± 0.6 L/h/kg0.4 ± 0.2 L/h/kg
Cmax (150 mg immediate release, twice daily) 150 ng/mL260 ng/mL
Tmax (150 mg immediate release, twice daily) 5.5 hours9 hours
Bioavailability ~45%Not applicable

Data compiled from various pharmacokinetic studies on venlafaxine.[3][4]

Experimental Protocols

Detailed experimental protocols for replicating the cited findings would involve the following key methodologies.

Study of Brofaromine Metabolism in Different CYP2D6 Phenotypes

Objective: To assess the impact of CYP2D6 polymorphism on the pharmacokinetics of brofaromine and this compound.

Methodology:

  • Subject Selection: Recruit healthy volunteers classified as either extensive metabolizers (EM) or poor metabolizers (PM) of debrisoquine. Phenotyping can be confirmed through genetic testing for CYP2D6 alleles.

  • Drug Administration: Administer a single oral dose of brofaromine to all subjects.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dosing.

  • Urine Collection: Collect urine over a 72-hour period to determine the metabolite/substrate ratio.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS), for the simultaneous quantification of brofaromine and this compound in plasma and urine.[2]

    • Use appropriate internal standards for accurate quantification.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (t½, AUC, Cmax) for both the parent drug and its metabolite in both EM and PM groups using non-compartmental analysis.

  • Inhibition Study (Optional): To confirm the role of CYP2D6, a subsequent study arm could involve the co-administration of quinidine, a potent CYP2D6 inhibitor, to the EM group to observe the phenoconversion to a PM-like profile.[1]

Pharmacokinetic Study of Venlafaxine and O-Desmethylvenlafaxine

Objective: To determine the pharmacokinetic profile of venlafaxine and its active metabolite, O-desmethylvenlafaxine.

Methodology:

  • Subject Selection: Enroll healthy adult volunteers.

  • Drug Administration: Administer a single oral dose of an immediate-release formulation of venlafaxine.

  • Blood Sampling: Collect venous blood samples at specified intervals (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Sample Processing: Centrifuge blood samples to separate plasma, which is then stored at -20°C or lower until analysis.

  • Bioanalytical Method:

    • Utilize a validated LC-MS/MS method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in plasma.[3]

    • The method should be validated for linearity, accuracy, precision, and stability.[5]

    • Use deuterated internal standards (e.g., venlafaxine-d6 and O-desmethylvenlafaxine-d6) to ensure accuracy.[3]

  • Pharmacokinetic Analysis: Determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, and clearance) for both venlafaxine and O-desmethylvenlafaxine using appropriate pharmacokinetic software.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Brofaromine Brofaromine Brofaromine CYP2D6 CYP2D6 Enzyme (in Liver) Brofaromine->CYP2D6 Metabolism ODesmethylbrofaromine This compound CYP2D6->ODesmethylbrofaromine O-demethylation

Caption: Metabolic conversion of Brofaromine via O-demethylation.

General Pharmacokinetic Study Workflow cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase Subject Recruitment & Dosing Subject Recruitment & Dosing Serial Blood Sampling Serial Blood Sampling Subject Recruitment & Dosing->Serial Blood Sampling Sample Processing (Plasma Separation) Sample Processing (Plasma Separation) Serial Blood Sampling->Sample Processing (Plasma Separation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing (Plasma Separation)->LC-MS/MS Analysis Quantification of Drug & Metabolite Quantification of Drug & Metabolite LC-MS/MS Analysis->Quantification of Drug & Metabolite Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification of Drug & Metabolite->Pharmacokinetic Modeling Data Interpretation & Reporting Data Interpretation & Reporting Pharmacokinetic Modeling->Data Interpretation & Reporting

Caption: Workflow for a typical clinical pharmacokinetic study.

References

O-Desmethylbrofaromine: An In Vitro to In Vivo Correlation of Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the pharmacological activity of O-Desmethylbrofaromine, the active metabolite of the reversible monoamine oxidase A inhibitor (RIMA) Brofaromine, with its parent compound and other notable RIMAs. The objective is to establish an in vitro to in vivo correlation (IVIVC) to aid researchers and scientists in the field of drug development. This analysis is based on a compilation of experimental data from various sources, presented in a clear and comparative format.

Executive Summary

This compound is a key contributor to the therapeutic effects of its parent drug, Brofaromine. Understanding the correlation between its in vitro inhibitory potency against monoamine oxidase A (MAO-A) and its in vivo pharmacological effects is crucial for predicting clinical efficacy and safety. This guide presents available data on this compound, Brofaromine, and other RIMAs like Moclobemide and Befloxatone to draw comparative insights. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes related information to provide a foundational understanding of its activity profile.

In Vitro Pharmacological Activity

The primary in vitro pharmacological effect of this compound is the selective and reversible inhibition of MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

Table 1: In Vitro MAO-A Inhibition Data for this compound and Comparators

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Selectivity for MAO-A vs. MAO-BSource(s)
This compound MAO-A-Data Not AvailableData Not AvailableData Not Available-
Brofaromine MAO-A---Selective for MAO-A[1][2]
Moclobemide MAO-A---Reversible and selective for MAO-A[3][4]
Befloxatone MAO-ACompetitive-1.9 - 3.6High (MAO-B Ki: 270 - 900 nM)[5][6]

Note: Specific IC50 and Ki values for Brofaromine and Moclobemide were not consistently available across the reviewed literature, but their selective and reversible nature is well-documented.

In Vivo Pharmacological Activity

The in vivo activity of this compound, following administration of Brofaromine, is characterized by an increase in the synaptic levels of monoamine neurotransmitters. This leads to the antidepressant and anxiolytic effects observed in preclinical and clinical studies. Key in vivo parameters include pharmacokinetic properties like half-life and bioavailability, and pharmacodynamic measures such as enzyme occupancy and changes in neurotransmitter levels.

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data

CompoundSpeciesAdministrationKey Pharmacokinetic ParametersKey Pharmacodynamic EffectsSource(s)
This compound -(as metabolite of Brofaromine)Data Not AvailableContributes to in vivo MAO-A inhibition-
Brofaromine HumanOralt½: 9-14 hours, Protein Binding: 98%Increases levels of epinephrine, norepinephrine, serotonin, and dopamine.[1][1]
Moclobemide HumanOralt½: ~2 hours (increases with dose), Bioavailability: 60% to >80% with repeated dosing.[3][7]80% MAO-A inhibition within 2 hours, lasting 8-10 hours.[4][3][4][7][8]
Befloxatone RatOralShort-lasting MAO-A inhibition in brain, liver, and duodenum.[5]ED50 for MAO-A inhibition: 0.06 mg/kg (brain), 0.025 mg/kg (duodenum). Increases brain levels of norepinephrine, dopamine, and 5-HT.[5][9][5][9]

In Vitro to In Vivo Correlation (IVIVC)

A direct IVIVC for this compound cannot be definitively established without specific in vitro and in vivo data for the metabolite itself. However, we can infer a correlation based on the data available for its parent compound and other RIMAs.

The high in vitro potency of a RIMA, as indicated by a low Ki value, is expected to translate to a lower dose required to achieve a therapeutic effect in vivo (a low ED50 value). For instance, Befloxatone, with a very low in vitro Ki (1.9-3.6 nM), demonstrates potent in vivo activity with an ED50 in the low mg/kg range in rats.[5][9]

The reversibility of inhibition observed in vitro is a critical factor for the safety profile in vivo. Reversible inhibitors like Brofaromine and Moclobemide have a lower risk of the "cheese effect" (a hypertensive crisis caused by tyramine-rich foods) compared to irreversible MAOIs.[10] This is because dietary tyramine can displace the reversible inhibitor from the MAO-A enzyme in the gut, allowing for its metabolism.

The pharmacokinetic properties, particularly the half-life, determine the duration of action in vivo. Moclobemide's short half-life of approximately 2 hours necessitates multiple daily doses to maintain therapeutic levels of MAO-A inhibition.[3][7] Brofaromine has a longer half-life of 9-14 hours, suggesting a more sustained action.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Degradation Receptors Receptors Monoamines->Receptors Binding Metabolites Metabolites MAO-A->Metabolites Signal Signal Receptors->Signal Activation This compound This compound This compound->MAO-A Inhibition

Caption: Mechanism of MAO-A inhibition by this compound.

InVitro_Workflow Start Start Prepare_Enzyme Prepare recombinant human MAO-A enzyme solution Start->Prepare_Enzyme Prepare_Inhibitor Prepare serial dilutions of This compound/Comparators Start->Prepare_Inhibitor Pre-incubation Pre-incubate enzyme and inhibitor Prepare_Enzyme->Pre-incubation Prepare_Inhibitor->Pre-incubation Add_Substrate Add kynuramine substrate to initiate reaction Pre-incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop reaction with NaOH Incubation->Stop_Reaction Measure_Fluorescence Measure fluorescence of 4-hydroxyquinoline Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50/Ki values Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro MAO-A inhibition assay.

Experimental Protocols

In Vitro MAO-A Inhibition Assay (Kynuramine Method)

This protocol is a standard method for determining the in vitro inhibitory activity of compounds against MAO-A.

1. Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine dihydrobromide (substrate)

  • This compound and comparator compounds

  • Potassium phosphate buffer (pH 7.4)

  • Sodium hydroxide (NaOH)

  • 96-well microplates

  • Fluorescence microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds (this compound and comparators) in the assay buffer.

  • In a 96-well plate, add the recombinant human MAO-A enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution of NaOH.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

In Vivo Assessment of MAO-A Inhibition (Microdialysis)

This protocol allows for the in vivo measurement of neurotransmitter levels in the brain of conscious, freely moving animals, providing a dynamic measure of MAO-A inhibition.

1. Materials:

  • Laboratory animals (e.g., rats)

  • Stereotaxic apparatus for surgery

  • Microdialysis probes

  • Microinfusion pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • This compound (or parent compound Brofaromine) and vehicle

2. Procedure:

  • Surgically implant a guide cannula into the specific brain region of interest (e.g., prefrontal cortex, striatum) of the anesthetized animal using a stereotaxic apparatus.

  • Allow the animal to recover from surgery for a few days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate using a microinfusion pump.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • After a baseline collection period, administer the test compound (e.g., Brofaromine) systemically (e.g., intraperitoneally or orally).

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the concentration of monoamines (serotonin, dopamine, norepinephrine) and their metabolites in the dialysate samples using HPLC with electrochemical detection.

  • Calculate the percentage change in extracellular neurotransmitter levels from baseline following drug administration to determine the in vivo pharmacodynamic effect.

Conclusion

The available data strongly suggest that this compound is a potent and selective reversible inhibitor of MAO-A, and its pharmacological activity is a key determinant of the therapeutic effects of Brofaromine. While a precise quantitative IVIVC for this compound remains to be established due to the limited availability of specific data for the metabolite, the comparative analysis with its parent compound and other RIMAs provides a valuable framework for understanding its potential clinical performance. The provided experimental protocols offer standardized methods for researchers to further investigate the in vitro and in vivo properties of this compound and other novel MAO-A inhibitors. Future studies focusing on the direct characterization of this compound are warranted to fully elucidate its contribution to the overall pharmacological profile of Brofaromine and to refine its IVIVC.

References

Comparative study of O-Desmethylbrofaromine's effects in different animal species.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Examination of a Key Metabolite in Psychoactive Drug Research

O-Desmethylbrofaromine, the principal active metabolite of the reversible monoamine oxidase-A (MAO-A) inhibitor brofaromine, presents a compelling subject for comparative pharmacological investigation. While direct comparative studies detailing the effects of this compound across different animal species are not extensively available in publicly accessible literature, this guide provides a framework for such a comparative study. By synthesizing the known pharmacology of its parent compound and established experimental protocols, this document serves as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of this metabolite.

This compound is formed in the body through the O-demethylation of brofaromine. As an active metabolite, it is presumed to share the dual mechanism of action of its parent compound: selective and reversible inhibition of MAO-A and inhibition of serotonin (5-HT) reuptake. This dual action suggests potential antidepressant and anxiolytic properties. A thorough comparative study would be essential to delineate the species-specific nuances of its pharmacodynamic and pharmacokinetic profiles.

Hypothetical Comparative Data Summary

To facilitate a clear comparison of this compound's effects, the following tables are presented as a template for organizing experimental data. At present, these tables are illustrative, designed to be populated as research progresses.

Table 1: Comparative In Vitro Potency of this compound

ParameterRatMouseNon-Human Primate
MAO-A Inhibition (IC₅₀, nM) Data not availableData not availableData not available
Serotonin Reuptake Inhibition (Kᵢ, nM) Data not availableData not availableData not available

Table 2: Comparative Antidepressant-Like Effects of this compound (Forced Swim Test)

SpeciesDose (mg/kg)Immobility Time (seconds)% Decrease vs. Vehicle
Rat e.g., 1, 5, 10Data not availableData not available
Mouse e.g., 1, 5, 10Data not availableData not available

Table 3: Comparative Anxiolytic-Like Effects of this compound (Elevated Plus Maze)

SpeciesDose (mg/kg)Time in Open Arms (%)Open Arm Entries (%)
Rat e.g., 1, 5, 10Data not availableData not available
Mouse e.g., 1, 5, 10Data not availableData not available

Table 4: Comparative Neurochemical Effects of this compound (In Vivo Microdialysis in Prefrontal Cortex)

SpeciesDose (mg/kg)Extracellular 5-HT (% Baseline)Extracellular DA (% Baseline)Extracellular NE (% Baseline)
Rat e.g., 5Data not availableData not availableData not available
Mouse e.g., 5Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline standard procedures for key experiments in the evaluation of this compound.

In Vitro Enzyme Inhibition Assays
  • Objective: To determine the potency of this compound in inhibiting MAO-A and the serotonin transporter (SERT) in brain tissue from different species.

  • Methodology:

    • Prepare brain tissue homogenates (e.g., from cortex or striatum) from rats, mice, and a non-human primate species.

    • For MAO-A inhibition, incubate tissue homogenates with varying concentrations of this compound and a specific MAO-A substrate (e.g., [¹⁴C]5-HT).

    • Measure the formation of the deaminated metabolite to determine the rate of MAO-A activity.

    • For serotonin reuptake inhibition, use synaptosomal preparations and measure the uptake of radiolabeled serotonin ([³H]5-HT) in the presence of varying concentrations of this compound.

    • Calculate IC₅₀ (for MAO-A) and Kᵢ (for SERT) values from concentration-response curves.

Forced Swim Test (FST)
  • Objective: To assess the antidepressant-like effects of this compound.

  • Methodology:

    • Administer this compound or vehicle to rodents (rats or mice) at various doses via an appropriate route (e.g., intraperitoneal injection).

    • After a specified pretreatment time (e.g., 30-60 minutes), individually place each animal in a cylinder filled with water (23-25°C).

    • The test duration is typically 6 minutes for mice and can be longer for rats.

    • Record the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

    • A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM)
  • Objective: To evaluate the anxiolytic-like effects of this compound.

  • Methodology:

    • The apparatus consists of two open arms and two closed arms elevated above the floor.

    • Administer this compound or vehicle to rodents.

    • After the pretreatment period, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period, typically 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms.

    • An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.

In Vivo Microdialysis
  • Objective: To measure the effects of this compound on extracellular neurotransmitter levels in the brain.

  • Methodology:

    • Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.

    • Allow the animal to recover from surgery.

    • On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid at a constant flow rate.

    • Collect baseline dialysate samples to establish basal neurotransmitter levels.

    • Administer this compound and continue to collect dialysate samples at regular intervals.

    • Analyze the samples for serotonin, dopamine, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Express post-drug neurotransmitter levels as a percentage of the baseline.

Visualizing Pathways and Workflows

To better understand the mechanisms and experimental processes involved, the following diagrams are provided.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO_A MAO-A SERT Serotonin Transporter (SERT) Serotonin_cyto Cytoplasmic Serotonin SERT->Serotonin_cyto Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Serotonin_cyto Release Serotonin_cyto->MAO_A Metabolism Serotonin_cyto->Serotonin_vesicle Packaging Serotonin_synapse Serotonin Serotonin_synapse->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin_synapse->Serotonin_receptor Binding O_Desmethylbrofaromine This compound O_Desmethylbrofaromine->MAO_A Inhibition O_Desmethylbrofaromine->SERT Inhibition

Caption: Dual mechanism of action of this compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Behavioral Studies cluster_neurochem In Vivo Neurochemical Studies cluster_pk Pharmacokinetic Studies MAO_inhibition MAO-A Inhibition Assay (Rat, Mouse, Primate) Data_Analysis Comparative Data Analysis & Interpretation MAO_inhibition->Data_Analysis SERT_inhibition SERT Binding Assay (Rat, Mouse, Primate) SERT_inhibition->Data_Analysis FST Forced Swim Test (Rat, Mouse) FST->Data_Analysis EPM Elevated Plus Maze (Rat, Mouse) EPM->Data_Analysis Microdialysis In Vivo Microdialysis (Rat, Mouse) Microdialysis->Data_Analysis PK_studies Pharmacokinetics (Rat, Mouse, Primate) PK_studies->Data_Analysis Start This compound Synthesis & Purity Analysis Start->MAO_inhibition Start->SERT_inhibition Start->FST Start->EPM Start->Microdialysis Start->PK_studies

Caption: Experimental workflow for comparative analysis.

Safety Operating Guide

Safe Disposal of O-Desmethylbrofaromine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of O-Desmethylbrofaromine based on general laboratory safety principles and information available for related compounds. No specific safety data sheet (SDS) for this compound was found. Therefore, it is imperative to handle this compound with caution, treating it as a potentially hazardous substance. All procedures must be conducted in compliance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

This compound is a chemical analogue of Brofaromine, which is a reversible inhibitor of monoamine oxidase A (RIMA).[1][2] Due to its pharmacological activity, this compound should be handled by trained personnel in a controlled laboratory setting. Proper disposal is crucial to ensure the safety of laboratory staff and to prevent environmental contamination.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[3]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended. Work should be performed in a chemical fume hood.[3]

Work Area Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Have a chemical spill kit readily accessible.

  • Keep the quantity of this compound to be disposed of to a minimum.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound, as with most laboratory chemicals, is through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Step 1: Containment and Labeling

  • Place this compound waste into a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled with the chemical name ("this compound"), the appropriate hazard class (to be determined by your EHS department, but likely "Toxic" or "Harmful if swallowed" based on related compounds), and the date of accumulation.[4]

  • If the compound is in a solution, also indicate the solvent used on the label.

Step 2: Segregation of Waste

  • Store the this compound waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Do not mix with other chemical waste streams unless explicitly approved by your EHS department.

Step 3: Arranging for Pickup and Disposal

  • Contact your institution's EHS department to schedule a pickup for hazardous chemical waste.

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Follow their specific procedures for packaging and pickup.

In Case of a Spill:

  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, wear appropriate PPE.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills of solutions.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • For large spills, or if you are unsure how to proceed, contact your EHS department immediately.

III. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat - Respirator (if needed) start->ppe spill Spill Occurs start->spill contain Contain Waste in a Labeled, Leak-Proof Container ppe->contain label Label Container: - Chemical Name - Hazard Class - Date contain->label store Store in Designated Hazardous Waste Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Waste Collected by Licensed Disposal Company contact_ehs->disposal end End: Proper Disposal Complete disposal->end spill->ppe No handle_spill Handle Spill Following EHS Protocol spill->handle_spill Yes handle_spill->contain

Caption: Workflow for the safe disposal of this compound.

IV. Data Presentation

No quantitative data regarding the specific physical or chemical properties of this compound relevant to disposal (e.g., LD50, environmental fate) were identified in the public domain. As a precaution, it should be treated as a compound with potential toxicity and environmental hazards.

V. Experimental Protocols

Specific experimental protocols for the chemical degradation or inactivation of this compound for disposal purposes are not available. The recommended procedure is to dispose of the compound as chemical waste without attempting to neutralize or degrade it in the lab, as this could lead to unknown and potentially hazardous byproducts. The focus is on secure containment and professional disposal.

References

Essential Safety and Handling Protocols for O-Desmethylbrofaromine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of O-Desmethylbrofaromine, a reversible inhibitor of monoamine oxidase A (MAO-A). Due to its potent psychoactive properties, stringent adherence to safety protocols is mandatory to mitigate risks of exposure and ensure a safe laboratory environment.

This compound is a research chemical with limited safety data. Therefore, it must be handled as a potent, hazardous compound. The following procedures are based on best practices for managing highly potent active pharmaceutical ingredients (APIs) and psychoactive substances.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in preventing accidental exposure. The level of PPE required will depend on the specific procedure being performed and the quantity of this compound being handled.

Recommended PPE for Handling this compound

Scenario Gloves Eye Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (Solid) Double-gloved with powder-free nitrile glovesChemical splash goggles and a face shieldNIOSH-approved N100 or P100 respiratorDisposable, low-permeability gown with tight-fitting cuffs; disposable sleeve covers
Solution Preparation Double-gloved with powder-free nitrile glovesChemical splash gogglesChemical fume hoodChemical-resistant lab coat or disposable gown
In-vitro/In-vivo Administration Powder-free nitrile glovesSafety glasses with side shieldsNot required if performed in a well-ventilated areaLab coat
Spill Cleanup Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical splash goggles and a face shieldNIOSH-approved N100 or P100 respirator with organic vapor cartridgesDisposable, chemical-resistant suit or coveralls
Waste Disposal Powder-free nitrile glovesSafety glasses with side shieldsNot required for sealed waste containersLab coat

Experimental Protocols: Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.

Donning Procedure:

  • Gown/Lab Coat: Put on a disposable gown or lab coat, ensuring it is fully fastened.

  • Respirator: If required, perform a seal check on your respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs of the gown are tucked into the gloves. Don a second pair of gloves over the first.

Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Gown/Lab Coat: Untie and remove the gown, folding it in on itself to contain any contamination.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plans: Handling and Storage

  • Controlled Access: this compound should be handled in a designated area with restricted access.

  • Ventilation: All procedures involving the solid form of the compound or concentrated solutions should be performed in a certified chemical fume hood or a powder containment hood.

  • Storage: Store this compound in a locked, well-ventilated, and clearly labeled container, away from incompatible materials.

Disposal Plan

All waste contaminated with this compound is considered hazardous.

  • Solid Waste: Contaminated PPE, weighing papers, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.

Visualizing Safety Protocols

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.

PPE_Donning_Workflow start Start gown Put on Gown/ Lab Coat start->gown respirator Don and Seal-Check Respirator (if required) gown->respirator goggles Put on Goggles/ Face Shield respirator->goggles gloves1 Don First Pair of Gloves goggles->gloves1 gloves2 Don Second Pair of Gloves gloves1->gloves2 end_don Ready for Handling gloves2->end_don

Caption: Workflow for donning Personal Protective Equipment.

PPE_Selection_Logic procedure Experimental Procedure solid Handling Solid? procedure->solid Yes solution Preparing Solution? procedure->solution No resp_face Respirator & Face Shield solid->resp_face admin Administration? solution->admin No goggles_hood Goggles & Fume Hood solution->goggles_hood Yes safety_glasses Safety Glasses admin->safety_glasses Yes

Caption: Logic for selecting appropriate respiratory and eye protection.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethylbrofaromine
Reactant of Route 2
Reactant of Route 2
O-Desmethylbrofaromine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.